Acetylglucosamine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27555-50-6 | |
| Record name | Poly-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27555-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3045855 | |
| Record name | N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7512-17-6 | |
| Record name | Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7512-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007512176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylglucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLGLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V956696549 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
N Acetylglucosamine Biosynthesis Pathways
Hexosamine Biosynthesis Pathway Leading to Uridine (B1682114) Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc)
The de novo synthesis of UDP-GlcNAc is a highly conserved metabolic route that occurs through four sequential enzymatic reactions. frontiersin.org This pathway utilizes fructose-6-phosphate (B1210287) (a product of glycolysis), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates. frontiersin.org The end-product, UDP-GlcNAc, is a critical precursor for N-linked and O-linked glycosylation of proteins. nih.govnih.gov
The first and rate-limiting step of the Hexosamine Biosynthesis Pathway is catalyzed by Glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.netbiorxiv.org This enzyme transfers the amide group from glutamine to fructose-6-phosphate, producing glucosamine-6-phosphate (GlcN-6-P) and glutamate. youtube.comebi.ac.uk GFAT is a member of the class II amidotransferase family and its activity is a key regulatory point for the entire pathway. biorxiv.orgnih.gov The enzyme consists of two distinct domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia, and an isomerase domain that converts fructose-6-phosphate into glucosamine-6-phosphate. ebi.ac.uknih.gov The activity of GFAT is subject to feedback inhibition by the pathway's end-product, UDP-GlcNAc, which helps maintain homeostasis of this crucial metabolite. nih.gov
The second reaction in the pathway is the acetylation of glucosamine-6-phosphate, a step catalyzed by Glucosamine-phosphate N-acetyltransferase (GNPNAT), also known as GNA. frontiersin.orgwikipedia.org This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of GlcN-6-P. wikipedia.org The products of this reaction are N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) and a free coenzyme A (CoA) molecule. wikipedia.orguniprot.org This acetylation step is crucial for the identity and subsequent metabolic fate of the amino sugar. wikipedia.org GNPNAT belongs to the N-acetyltransferase family and plays a significant role in controlling the flux of metabolites through the HBP. wikipedia.orgnih.gov
Following acetylation, N-acetyl-D-glucosamine-6-phosphate is isomerized by the enzyme Phosphoacetylglucosamine mutase (PAGM), also known as N-acetylglucosamine-phosphate mutase (AGM). ebi.ac.uk This enzyme catalyzes the reversible intramolecular transfer of the phosphate (B84403) group from the 6-carbon to the 1-carbon position, converting GlcNAc-6-P into N-acetyl-alpha-D-glucosamine-1-phosphate (GlcNAc-1-P). ebi.ac.ukwikipedia.org PAGM is a member of the alpha-D-phosphohexomutase superfamily and requires a sugar diphosphate, such as N-Acetyl-D-glucosamine 1,6-bisphosphate, as a cofactor for its activity. wikipedia.orgresearchgate.net The reaction mechanism is proposed to be a "ping-pong" mechanism where the enzyme is first phosphorylated by the cofactor before transferring the phosphate to the substrate. researchgate.net
The final step in the de novo synthesis of UDP-GlcNAc is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP), also known as N-acetylglucosamine-1-phosphate uridylyltransferase (GlcNAc-1-P uridylyltransferase). frontiersin.orgnih.gov This enzyme activates GlcNAc-1-P by transferring a uridylyl group from UTP. uniprot.org The reaction yields UDP-GlcNAc and pyrophosphate (PPi). nih.gov In humans, two isoforms of this enzyme, UAP1 (or AGX1) and AGX2, exist. uniprot.org While both can utilize GlcNAc-1-P, AGX1 shows higher activity towards galactosamine-1-phosphate (GalNAc-1-P), whereas AGX2 has significantly more activity towards GlcNAc-1-P. uniprot.org The activity of UAP is essential for providing the activated sugar nucleotide required for glycosylation reactions. oup.comfrontiersin.org
| Enzyme (Abbreviation) | Substrates | Products | EC Number | Function |
|---|---|---|---|---|
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, L-Glutamine | Glucosamine-6-phosphate, L-Glutamate | 2.6.1.16 | Catalyzes the first and rate-limiting step. researchgate.net |
| Glucosamine-phosphate N-acetyltransferase (GNPNAT) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, CoA | 2.3.1.4 | Acetylation of the amino sugar. wikipedia.org |
| Phosphothis compound mutase (PAGM/AGM) | N-acetyl-D-glucosamine-6-phosphate | N-acetyl-alpha-D-glucosamine-1-phosphate | 5.4.2.3 | Isomerization via intramolecular phosphate transfer. wikipedia.org |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP) | N-acetyl-alpha-D-glucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate (PPi) | 2.7.7.23 | Catalyzes the final activation step. nih.govuniprot.org |
De Novo N-Acetylglucosamine Synthesis in Eukaryotic Systems
In eukaryotes, the de novo synthesis of UDP-GlcNAc occurs via the Hexosamine Biosynthesis Pathway as described above. frontiersin.orgreactome.org This pathway is fundamental for life, providing the essential precursor for the glycosylation of numerous proteins and lipids. frontiersin.org The synthesis begins with fructose-6-phosphate and glutamine and proceeds through the intermediates glucosamine-6-phosphate, N-acetylglucosamine-6-phosphate, and N-acetylglucosamine-1-phosphate, culminating in UDP-GlcNAc. reactome.orgreactome.org The enzymes catalyzing these four steps—GFAT, GNPNAT, PAGM, and UAP—are highly conserved among eukaryotes, from yeast to humans. ebi.ac.ukoup.com The final product, UDP-GlcNAc, is the donor substrate for N-linked glycosylation in the endoplasmic reticulum and O-GlcNAcylation of nuclear and cytoplasmic proteins. frontiersin.orgnih.gov The synthesis pathway is tightly regulated, primarily at the level of GFAT, to match the cellular demand for UDP-GlcNAc with nutrient availability. nih.gov
De Novo N-Acetylglucosamine Synthesis in Prokaryotic Systems
A key difference lies in the subsequent steps. In E. coli, after the formation of glucosamine-6-P, a phosphoglucosamine mutase (GlmM) converts it to glucosamine-1-phosphate. nih.gov The final two steps—acetylation and uridylyltransfer—are then carried out by a single bifunctional enzyme called GlmU. nih.govwikipedia.org The GlmU protein possesses both glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities. nih.govwikipedia.org This contrasts with the eukaryotic pathway where these two reactions are catalyzed by two separate enzymes (GNPNAT and UAP). nih.gov Therefore, in prokaryotes, the acetylation step occurs after the mutase reaction, directly on glucosamine-1-phosphate, rather than on glucosamine-6-phosphate as seen in eukaryotes. plos.org
N Acetylglucosamine Catabolism and Recycling Mechanisms
N-Acetylglucosamine Uptake and Transport Systems
The journey of N-acetylglucosamine into the cell is mediated by specific transport systems. In many bacteria, the phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a dominant pathway for carbohydrate transport, including GlcNAc. nih.gov This system not only transports the sugar across the cell membrane but also phosphorylates it in the process. c-nag.com For instance, in Bacillus subtilis, a high-affinity transport system for GlcNAc has been identified. nih.gov Similarly, in Streptococcus mutans, the transport of GlcNAc is mediated by the EIIMan component of the PTS. nih.gov
In addition to the PTS, other transport mechanisms exist. Some organisms may utilize ABC transporters or other sugar permeases for GlcNAc uptake. nih.gov The efficiency and specificity of these transport systems can vary between different organisms and can be influenced by the nutritional environment. nih.gov For example, the presence of GlcNAc in the growth medium can lead to an increase in the Vmax of its transport system in B. subtilis. nih.gov
| Organism | Transport System/Component | Key Features |
| Bacillus subtilis | High-affinity transport system | Likely involves phosphorylation during transport. nih.gov |
| Streptococcus mutans | EIIMan (PTS) | Mediates the transport of both GlcNAc and glucosamine (B1671600). nih.gov |
| Escherichia coli | NagE (PTS) | Transports exogenous GlcNAc across the inner membrane. c-nag.com |
Initial Phosphorylation of N-Acetylglucosamine
Once inside the cell, or concurrently with its transport via the PTS, N-acetylglucosamine is phosphorylated to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). nih.govbiorxiv.org This initial phosphorylation step is a critical activation step that traps the sugar inside the cell and prepares it for subsequent metabolic reactions. The enzyme responsible for this reaction is N-acetylglucosamine kinase (NagK). nih.govwikipedia.org
NagK is a member of the ROK (Repressor, Open reading frame, Kinase) family of carbohydrate kinases and utilizes ATP as the phosphate (B84403) donor. nih.govbiorxiv.org The reaction catalyzed by NagK is as follows:
N-acetyl-D-glucosamine + ATP → N-acetyl-D-glucosamine 6-phosphate + ADP wikipedia.org
This enzymatic step is crucial for channeling GlcNAc into the metabolic pathways of the cell. nih.govbiorxiv.org
Deacetylation of N-Acetylglucosamine-6-phosphate
Following phosphorylation, the next step in the catabolism of GlcNAc is the deacetylation of N-acetyl-D-glucosamine-6-phosphate to produce glucosamine-6-phosphate (GlcN-6-P) and acetate. researchgate.nethmdb.ca This reaction is catalyzed by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA). nih.govwikipedia.org NagA is a member of the amidohydrolase superfamily and plays a pivotal role in preparing the sugar for entry into central metabolic pathways. nih.govwikipedia.org
The deacetylation of GlcNAc-6-P is a key step for both the assimilation of GlcNAc and the biosynthesis of amino-sugar-nucleotides. researchgate.net This reaction provides a source of both carbon and nitrogen for the cell. nih.gov The activity of NagA is essential for the growth and survival of bacteria like Gluconacetobacter xylinus when GlcNAc is the primary carbon source. researchgate.net
| Enzyme | Substrate | Products | Function |
| N-acetylglucosamine-6-phosphate deacetylase (NagA) | N-acetyl-D-glucosamine-6-phosphate | Glucosamine-6-phosphate, Acetate | Catalyzes the hydrolytic removal of the acetyl group, a committed step in GlcNAc catabolism. researchgate.netnih.gov |
Deamination of Glucosamine-6-phosphate
The glucosamine-6-phosphate generated from the deacetylation of GlcNAc-6-P undergoes deamination, a reaction that removes the amino group. This step is catalyzed by glucosamine-6-phosphate deaminase (NagB in bacteria, GNPDA in humans). nih.govwikipedia.org This enzyme converts glucosamine-6-phosphate and water into fructose-6-phosphate (B1210287) and ammonia. wikipedia.org
The systematic name for this enzyme is 2-amino-2-deoxy-D-glucose-6-phosphate aminohydrolase (ketol isomerizing). wikipedia.org This reaction is a critical link between amino sugar metabolism and central carbohydrate metabolism, as it produces an intermediate of glycolysis. nih.gov
Integration of N-Acetylglucosamine Catabolites into Central Metabolic Pathways
The fructose-6-phosphate produced from the deamination of glucosamine-6-phosphate directly enters central metabolic pathways. wikipedia.org Specifically, fructose-6-phosphate is an intermediate in both glycolysis and gluconeogenesis. youtube.comresearchgate.net In glycolysis, fructose-6-phosphate is further phosphorylated to fructose-1,6-bisphosphate, continuing the pathway to generate ATP. wikipedia.org Alternatively, in gluconeogenesis, fructose-6-phosphate can be converted to glucose-6-phosphate and subsequently to glucose. youtube.com
The ammonia released during the deamination of glucosamine-6-phosphate can be utilized by the cell for the synthesis of nitrogen-containing compounds, such as amino acids and nucleotides. nih.gov Thus, the catabolism of N-acetylglucosamine provides the cell with both a carbon source for energy and biosynthetic precursors, as well as a nitrogen source.
N-Acetylglucosamine Turnover and Recycling from Cellular Polymers
N-acetylglucosamine is a fundamental component of various cellular polymers, and its turnover and recycling are essential for cellular homeostasis and remodeling. In bacteria, the cell wall peptidoglycan is a major polymer containing GlcNAc. wikipedia.org During cell growth and division, peptidoglycan is constantly remodeled, leading to the release of GlcNAc and other components that can be recycled back into the cell. nih.gov
Enzymology of N Acetylglucosamine Metabolism
Glycosyltransferases Utilizing N-Acetylglucosamine Substrates
Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated donor, such as a nucleotide sugar, to an acceptor molecule. In the context of N-Acetylglucosamine (GlcNAc) metabolism, these enzymes are fundamental to the creation of complex carbohydrates and post-translational modifications.
O-linked β-N-Acetylglucosamine Transferase (OGT)
O-linked β-N-Acetylglucosamine Transferase (OGT) is an essential enzyme in metazoans that catalyzes the addition of a single N-acetylglucosamine sugar to serine and threonine residues of nucleocytoplasmic proteins. nih.govwikipedia.org This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is analogous to protein phosphorylation and plays a crucial role in regulating a vast array of cellular processes, including transcription, signal transduction, and cell cycle control. wikipedia.orgfrontiersin.org
OGT utilizes Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor for the transfer reaction. nih.govwikipedia.org The enzyme itself is encoded by a single gene on the X chromosome and exists in several isoforms, which differ in the length of their N-terminal tetratricopeptide repeat (TPR) domains. nih.gov These TPR domains are primarily involved in substrate recognition and interaction with other proteins, while the C-terminal domain contains the catalytic activity. nih.gov Unlike the complex glycans assembled in the secretory pathway, O-GlcNAcylation involves only this single sugar moiety, which can profoundly affect the target protein's stability, localization, activity, and interactions. nih.gov The cycling of O-GlcNAc is rapid and is regulated by both OGT and O-GlcNAcase (OGA), an enzyme that removes the modification. nih.govfrontiersin.org This swift cycling allows cells to respond quickly to metabolic and external stresses. nih.gov
| Property | Description |
| Enzyme Name | O-linked β-N-Acetylglucosamine Transferase (OGT) |
| EC Number | 2.4.1.255 wikipedia.org |
| Substrates | UDP-N-acetylglucosamine, Protein (Serine/Threonine residues) nih.gov |
| Products | UDP, O-GlcNAc modified protein nih.gov |
| Function | Catalyzes the addition of a single O-linked N-acetylglucosamine to nuclear and cytoplasmic proteins (O-GlcNAcylation). nih.govwikipedia.org |
| Cellular Location | Nucleus and Cytoplasm nih.gov |
Chitin (B13524) Synthase Catalysis
Chitin, a long-chain polymer of N-acetylglucosamine, is a primary structural component of fungal cell walls and the exoskeletons of arthropods. creative-biolabs.combyjus.com The synthesis of this vital biopolymer is catalyzed by the enzyme chitin synthase (EC 2.4.1.16). taylorandfrancis.comwikipedia.org This integral membrane enzyme facilitates the transfer of an N-acetylglucosamine unit from the activated sugar donor, UDP-N-acetylglucosamine, to the non-reducing end of a growing chitin chain. creative-biolabs.comwikipedia.orgnih.gov
The reaction results in the formation of a β-1,4-glycosidic bond, extending the polysaccharide chain by one monomer and releasing uridine diphosphate (UDP). taylorandfrancis.comnih.gov The process is a vectorial synthesis, meaning the nascent chitin chains are extruded through the plasma membrane as they are synthesized. creative-biolabs.com Fungi typically possess several classes of chitin synthase enzymes, which may have distinct roles in different stages of cell growth and development, such as hyphal growth and septum formation. creative-biolabs.com The proposed catalytic mechanism involves an inverting transfer of the GlcNAc sugar, where a catalytic base, likely an aspartate residue, activates the acceptor for nucleophilic attack on the donor substrate. nih.gov
| Property | Description |
| Enzyme Name | Chitin Synthase |
| EC Number | 2.4.1.16 taylorandfrancis.com |
| Substrates | UDP-N-acetyl-D-glucosamine, [1,4-(N-acetyl-beta-D-glucosaminyl)]n (chitin chain) wikipedia.org |
| Products | UDP, [1,4-(N-acetyl-beta-D-glucosaminyl)]n+1 (extended chitin chain) wikipedia.org |
| Function | Polymerization of N-acetylglucosamine to form chitin. creative-biolabs.com |
| Cellular Location | Plasma Membrane creative-biolabs.com |
N-Acetylglucosamine-1-P Transferase (GPT) in Asparagine-linked Glycosylation Initiation
N-linked glycosylation is one of the most common post-translational modifications of proteins in eukaryotes, crucial for protein folding and function. nih.govnih.gov The entire process is initiated by N-Acetylglucosamine-1-P Transferase, also known as GlcNAc-1-P-transferase (GPT) or, more formally, UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (EC 2.7.8.15). nih.govwikipedia.org In humans, this enzyme is encoded by the DPAGT1 gene. wikipedia.org
GPT catalyzes the first and committed step in the biosynthesis of the dolichol-linked oligosaccharide precursor required for N-glycosylation. nih.govwikipedia.orguniprot.org Operating on the cytosolic face of the endoplasmic reticulum membrane, the enzyme transfers an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from UDP-GlcNAc to the lipid carrier dolichyl phosphate (B84403) (Dol-P). nih.govuniprot.org This reaction yields N-acetyl-D-glucosaminyl-diphosphodolichol (GlcNAc-P-P-dolichol) and Uridine monophosphate (UMP). wikipedia.org The resulting GlcNAc-P-P-dolichol serves as the foundation upon which a larger oligosaccharide (eventually Glc₃Man₉GlcNAc₂) is assembled before it is transferred en bloc to specific asparagine residues of nascent polypeptide chains. nih.govuniprot.org
| Property | Description |
| Enzyme Name | N-Acetylglucosamine-1-P Transferase (GPT) |
| EC Number | 2.7.8.15 wikipedia.org |
| Substrates | UDP-N-acetyl-D-glucosamine, Dolichyl phosphate wikipedia.org |
| Products | UMP, N-acetyl-D-glucosaminyl-diphosphodolichol wikipedia.org |
| Function | Catalyzes the initial step in the biosynthesis of the dolichol-linked oligosaccharide precursor for N-linked protein glycosylation. wikipedia.orguniprot.org |
| Cellular Location | Endoplasmic Reticulum Membrane nih.govuniprot.org |
Hydrolases Acting on N-Acetylglucosamine-Containing Substrates
Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In N-Acetylglucosamine metabolism, they are essential for the breakdown and recycling of GlcNAc-containing compounds, feeding the resulting products into central metabolic pathways.
N-Acetylglucosamine-6-phosphate Deacetylase (nagA/DAC)
N-acetylglucosamine-6-phosphate deacetylase (NagA; EC 3.5.1.25) is a key hydrolase in the catabolism of amino sugars. wikipedia.orgnih.gov This enzyme, a member of the amidohydrolase superfamily, is found in the cytoplasm and catalyzes the hydrolysis of the N-acetyl group from N-acetylglucosamine-6-phosphate (GlcNAc-6-P). wikipedia.orgnih.govuniprot.org The reaction yields two products: glucosamine-6-phosphate (GlcN-6-P) and acetate. uniprot.orgnzytech.com
This deacetylation is a critical step for the assimilation of GlcNAc as a carbon source in many bacteria. nih.govresearchgate.net Once GlcNAc enters the cell and is phosphorylated to GlcNAc-6-P, NagA acts upon it, producing GlcN-6-P. wikipedia.org This product can then be further metabolized, often by entering the glycolysis pathway. wikipedia.orgresearchgate.net The NagA enzyme is therefore central to several metabolic processes, including amino sugar catabolism, peptidoglycan recycling, and in some pathogenic bacteria, the breakdown of sialic acid. nih.govresearchgate.netnih.gov
| Property | Description |
| Enzyme Name | N-Acetylglucosamine-6-phosphate Deacetylase (NagA/DAC) |
| EC Number | 3.5.1.25 wikipedia.orguniprot.org |
| Substrates | N-acetyl-D-glucosamine 6-phosphate, H₂O wikipedia.org |
| Products | D-glucosamine 6-phosphate, Acetate wikipedia.org |
| Function | Hydrolyzes the acetyl group from GlcNAc-6-P, a key step in amino sugar catabolism. nih.govuniprot.org |
| Cellular Location | Cytoplasm wikipedia.orgnih.gov |
Glucosamine-6-phosphate Deaminase (nagB/NAG)
Glucosamine-6-phosphate deaminase (NagB; EC 3.5.99.6), also known as glucosamine-6-phosphate isomerase, catalyzes the reversible deamination and isomerization of glucosamine-6-phosphate (GlcN-6-P). nih.govwikipedia.org The reaction converts GlcN-6-P and water into D-fructose-6-phosphate (Fru-6-P) and ammonia. wikipedia.org This enzymatic step provides a direct link between amino sugar metabolism and glycolysis, as fructose-6-phosphate (B1210287) is a key intermediate in the glycolytic pathway. nih.gov
The reaction is reversible, and under high concentrations of ammonia, the enzyme can catalyze the formation of GlcN-6-P from Fru-6-P. nih.gov However, the catabolic direction is generally favored. nih.gov In organisms like Escherichia coli, the NagB enzyme is a homohexamer that is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6-P), the product of the preceding step in GlcNAc catabolism. nih.gov This allosteric regulation ensures that the degradation of GlcN-6-P is coordinated with the availability of its precursor. nih.gov
| Property | Description |
| Enzyme Name | Glucosamine-6-phosphate Deaminase (NagB/NAG) |
| EC Number | 3.5.99.6 wikipedia.org |
| Substrates | D-glucosamine 6-phosphate, H₂O wikipedia.org |
| Products | D-fructose 6-phosphate, NH₃ (Ammonia) wikipedia.org |
| Function | Converts GlcN-6-P into the glycolytic intermediate Fru-6-P. nih.gov |
| Cellular Location | Cytoplasm |
Chitinases and N-Acetylglucosaminidases
Chitin, a polymer of N-acetyl-D-glucosamine (GlcNAc) linked by β-1,4-glycosidic bonds, is a major structural component in the exoskeletons of arthropods, the cell walls of most fungi, and is also produced by some invertebrates. nih.govresearchgate.net Its degradation is a critical biological process, mediated primarily by the coordinated action of chitinases and N-acetylglucosaminidases (also known as NAGases).
Chitinases (EC 3.2.1.14) are glycosyl hydrolases that break down solid chitin into soluble, low-molecular-weight oligosaccharides. nih.govresearchgate.net This enzymatic process typically involves two main types of chitinases:
Endochitinases : These enzymes act randomly at internal sites along the chitin polymer chain, cleaving the β-1,4-glycosidic bonds. nih.gov This action generates a mixture of soluble oligosaccharides of varying lengths, such as chitotetraose, chitotriose, and the dimer, chitobiose. nih.gov
Exochitinases : This class includes chitobiosidases, which catalyze the progressive release of chitobiose (dimers of GlcNAc) from the non-reducing end of the chitin chain. nih.gov
The complete hydrolysis of chitin down to its monomeric unit, GlcNAc, requires the action of N-acetylglucosaminidases (NAGases) (EC 3.2.1.52). researchgate.net These enzymes cleave the chitobiose and other short-chain oligosaccharides produced by chitinases into GlcNAc monomers. nih.govresearchgate.net For instance, the bacterium Aeromonas caviae has demonstrated high chitinase (B1577495) activity, producing GlcNAc from chitin substrates. nih.gov Similarly, Chitinibacter tainanensis utilizes surface-bound "Chitin Degrading Factors" (CDFs), which include both endochitinase and highly active NAGase, to efficiently convert chitin into NAG. researchgate.net The synergistic action of these enzymes is essential for the efficient biological turnover of chitin and the release of N-Acetylglucosamine for cellular metabolism. nih.govresearchgate.net
Table 1: Key Enzymes in Chitin Degradation
| Enzyme | EC Number | Action | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Endochitinase | 3.2.1.14 | Cleaves internal glycosidic bonds | Chitin | Chito-oligosaccharides (dimers, trimers, etc.) |
| Exochitinase (Chitobiosidase) | 3.2.1.14 | Releases dimers from chain ends | Chitin, Chito-oligosaccharides | Chitobiose (GlcNAc)₂ |
| N-Acetylglucosaminidase (NAGase) | 3.2.1.52 | Cleaves dimers and oligomers | Chitobiose, Chito-oligosaccharides | N-Acetylglucosamine (GlcNAc) |
O-linked β-N-Acetylglucosaminidase (OGA/N-GlcNAcase)
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and reversible post-translational modification found on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgrupress.org The removal of this monosaccharide is catalyzed by a single, highly conserved enzyme: O-linked β-N-acetylglucosaminidase (OGA), also known as N-GlcNAcase (EC 3.2.1.169). rupress.orgnih.gov
OGA works in opposition to O-GlcNAc transferase (OGT), which adds the modification using UDP-GlcNAc as a sugar donor. nih.govresearchgate.net This enzymatic pair, OGT and OGA, governs the "O-GlcNAc cycle," a regulatory system analogous to protein phosphorylation and dephosphorylation. wikipedia.orgrupress.org The rapid cycling of O-GlcNAc influences a vast array of cellular processes, including transcription, cell signaling, and stress responses. wikipedia.orgresearchgate.net
The catalytic mechanism of OGA involves substrate-assisted catalysis, where the enzyme facilitates the hydrolysis of the β-glycosidic bond between the GlcNAc moiety and the protein's serine or threonine residue, releasing the unmodified protein and a free GlcNAc molecule. wikipedia.org This free GlcNAc can then be salvaged by re-entering metabolic pathways after being phosphorylated by N-acetylglucosamine kinase. nih.gov While the general function of OGA is well-established, the precise mechanisms that regulate its substrate specificity and activity are still under investigation, with possibilities including post-translational modifications and the existence of different OGA isoforms targeted to specific subcellular locations. rupress.orgscispace.com
Table 2: The O-GlcNAc Cycling Enzymes
| Enzyme | EC Number | Action | Substrate(s) | Product(s) |
|---|---|---|---|---|
| O-GlcNAc Transferase (OGT) | 2.4.1.255 | Adds O-GlcNAc to proteins | UDP-GlcNAc, Target Protein (Ser/Thr) | O-GlcNAcylated Protein, UDP |
| O-GlcNAcase (OGA) | 3.2.1.169 | Removes O-GlcNAc from proteins | O-GlcNAcylated Protein, H₂O | Target Protein, N-Acetylglucosamine (GlcNAc) |
Peptidoglycan-N-Acetylglucosamine Deacetylase (pgdA)
Peptidoglycan-N-Acetylglucosamine Deacetylase (PgdA) (EC 3.5.1.104) is a bacterial enzyme that modifies the structure of peptidoglycan, a critical component of the bacterial cell wall. uniprot.orgwikipedia.org Peptidoglycan is composed of glycan strands made of alternating N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues. researchgate.net PgdA catalyzes the hydrolysis of the N-acetyl group from GlcNAc residues within these glycan strands. uniprot.org
This deacetylation is a key strategy employed by many pathogenic and commensal bacteria to defend against host immune responses, particularly against the enzyme lysozyme (B549824). nih.govpsu.edu Lysozyme, found in bodily secretions, exerts its bactericidal effect by cleaving the glycosidic bond between MurNAc and GlcNAc in the peptidoglycan backbone. researchgate.netnih.gov The removal of the acetyl group from GlcNAc renders the peptidoglycan resistant to this hydrolytic activity. researchgate.netnih.gov
In pathogens such as Streptococcus pneumoniae, PgdA activity results in a high percentage of non-acetylated glucosamine (B1671600) residues in the cell wall, conferring significant resistance to lysozyme. nih.gov Inactivation of the pgdA gene in S. pneumoniae leads to fully acetylated peptidoglycan, making the mutant strain hypersensitive to lysozyme and reducing its virulence. nih.gov Similarly, in Enterococcus faecalis, PgdA is induced upon exposure to lysozyme and contributes to the bacterium's extreme resistance and virulence. psu.edu Therefore, PgdA is considered an important virulence factor in several bacterial species. wikipedia.orgnih.govpsu.edu
Table 3: Function of Peptidoglycan-N-Acetylglucosamine Deacetylase (PgdA)
| Enzyme | EC Number | Organism Type | Action | Effect |
|---|---|---|---|---|
| PgdA | 3.5.1.104 | Bacteria (e.g., S. pneumoniae, E. faecalis) | Deacetylates GlcNAc residues in peptidoglycan | Confers resistance to host lysozyme; acts as a virulence factor |
Mutases and Kinases in N-Acetylglucosamine Metabolic Pathways
N-Acetylglucosamine Kinase (Hxk1) Activity
N-Acetylglucosamine Kinase (Hxk1) (EC 2.7.1.59) is a key enzyme in the catabolism of GlcNAc. Its primary function is to phosphorylate GlcNAc, using ATP as the phosphate donor, to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This step effectively traps GlcNAc inside the cell and prepares it for subsequent metabolic processing. nih.govnih.gov
In the human fungal pathogen Candida albicans, Hxk1 plays a complex regulatory role beyond simple catabolism. nih.govplos.org Deletion of the HXK1 gene has been shown to induce phenotypic switching, suggesting that Hxk1 functions as a morphological regulator. nih.gov The enzyme's localization can be dynamic; it is found in the cytoplasm, nucleus, and mitochondria depending on cellular conditions, indicating it has multiple roles. nih.govplos.org For example, nuclear-localized Hxk1 may be involved in repressing the expression of genes related to filamentation and GlcNAc catabolism. nih.gov
Hxk1 is involved in both positive and negative regulation of gene transcription, influencing cellular homeostasis. plos.org Its expression is upregulated under conditions that induce filamentous growth. nih.govplos.org The regulatory functions of Hxk1 in C. albicans appear to be independent of well-known signaling pathways, highlighting a novel mechanism for controlling morphology and metabolism in response to environmental cues like the presence of GlcNAc. nih.govnih.gov
Table 4: Catalytic Activity of N-Acetylglucosamine Kinase (Hxk1)
| Enzyme | EC Number | Reaction | Substrates | Products |
|---|---|---|---|---|
| N-Acetylglucosamine Kinase (Hxk1) | 2.7.1.59 | Phosphorylation | N-Acetylglucosamine (GlcNAc), ATP | N-Acetylglucosamine-6-phosphate (GlcNAc-6-P), ADP |
Phosphoglucosamine Mutase (GlmM) Function
Phosphoglucosamine Mutase (GlmM) (EC 5.4.2.10) is an essential bacterial enzyme that catalyzes a critical step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for peptidoglycan synthesis. nih.govnih.gov GlmM facilitates the reversible isomerization of glucosamine-6-phosphate (GlcN-6-P) to glucosamine-1-phosphate (GlcN-1-P). nih.govuniprot.org
The enzyme belongs to the α-D-phosphohexomutase superfamily and operates via a ping-pong mechanism. nih.govuniprot.org For GlmM to be active, it must first be phosphorylated, typically on an active-site serine residue. nih.gov The catalytic cycle involves the transfer of this phosphate group from the enzyme to the substrate (GlcN-6-P), forming a glucosamine-1,6-bisphosphate intermediate. Subsequently, the phosphate from the C1 position of the intermediate is transferred back to the enzyme, releasing the product, GlcN-1-P. nih.govnih.gov
Studies on Escherichia coli GlmM have revealed that the enzyme can autophosphorylate in vitro using ATP as the phosphate donor, which may represent the initial activation step in vivo. nih.gov Because the UDP-GlcNAc pathway is vital for bacterial survival and differs from pathways in eukaryotes, GlmM is considered a potential target for the development of novel antibacterial compounds. nih.gov
Table 5: Catalytic Function of Phosphoglucosamine Mutase (GlmM)
| Enzyme | EC Number | Reaction | Substrate | Product |
|---|---|---|---|---|
| Phosphoglucosamine Mutase (GlmM) | 5.4.2.10 | Isomerization (intramolecular phosphate transfer) | D-glucosamine-6-phosphate | α-D-glucosamine-1-phosphate |
N-Acetylglucosamine-phosphate Mutase (AGM) Function
N-acetylglucosamine-phosphate mutase (AGM), also known as phosphoacetylglucosamine mutase (PAGM) (EC 5.4.2.3), is a crucial enzyme in the hexosamine biosynthetic pathway in eukaryotes. nih.govnih.govebi.ac.uk It catalyzes the reversible conversion of N-acetylglucosamine-6-phosphate (GlcNAc-6-P) into N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govwikipedia.org This reaction is an essential step in the synthesis of UDP-GlcNAc, a vital precursor for the biosynthesis of glycoproteins, chitin, and other essential glycans. nih.govnih.gov
AGM is a member of the α-D-phosphohexomutase superfamily and, like GlmM, requires a phosphorylated active site for catalysis. nih.govnih.gov The reaction proceeds through an N-acetylglucosamine-1,6-bisphosphate intermediate. nih.govwikipedia.org Crystal structures of AGM from Candida albicans show a multi-domain protein where the active site is formed by loops from four distinct domains. nih.gov Substrate specificity is conferred by residues that recognize the N-acetyl group of the substrate. nih.gov
The essential nature of the UDP-GlcNAc pathway in fungi makes the enzymes involved, including AGM, attractive targets for the development of new antifungal agents. nih.govnih.gov A specific inhibitor targeting AGM could disrupt cell wall synthesis, leading to fungal cell death. nih.gov
Table 6: Catalytic Function of N-Acetylglucosamine-phosphate Mutase (AGM)
| Enzyme | EC Number | Reaction | Substrate | Product |
|---|---|---|---|---|
| N-Acetylglucosamine-phosphate Mutase (AGM/PAGM) | 5.4.2.3 | Isomerization (intramolecular phosphate transfer) | N-acetyl-D-glucosamine-6-phosphate | N-acetyl-α-D-glucosamine-1-phosphate |
Regulation of N Acetylglucosamine Biosynthesis and Metabolism
Transcriptional Regulation of N-Acetylglucosamine Metabolic Genes
The expression of genes encoding the enzymes of the N-Acetylglucosamine metabolic pathways is a critical point of regulation. This control ensures that the synthesis of GlcNAc and its derivatives matches cellular demand, which can fluctuate with nutrient availability and growth signals.
The rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP), glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), is subject to significant transcriptional regulation. nih.gov For instance, growth factors like epidermal growth factor (EGF) can stimulate the transcription of the GFAT gene, leading to a four-fold increase in its mRNA levels in certain cell lines. nih.gov This response, however, is slow, requiring 12-16 hours of EGF stimulation. nih.gov Interestingly, high concentrations of glucose can block this EGF-induced transcription, suggesting a complex interplay between growth factor signaling and nutrient status in controlling HBP flux. nih.gov Conversely, glucosamine (B1671600) can stimulate GFAT mRNA accumulation and has an additive effect with EGF. nih.gov In the context of disease, such as diabetic nephropathy, there is evidence of induced GFAT expression in glomerular epithelial and mesangial cells. nih.gov
In the bacterium Streptomyces coelicolor, the genes involved in GlcNAc metabolism, including nagA, nagB, and nagK, are part of the DasR regulon. asm.orgresearchgate.net The transcription of these genes is induced by the presence of GlcNAc, a process controlled by the transcriptional regulator DasR. asm.orgresearchgate.net In another bacterium, Streptococcus mutans, the transcriptional regulator NagR represses the expression of the nagA and nagB genes, which encode N-acetylglucosamine-6-phosphate deacetylase and glucosamine-6-phosphate deaminase, respectively. researchgate.netnih.gov
The gene for N-acetylglucosamine kinase (NAGK), another key enzyme in the GlcNAc salvage pathway, is also under transcriptional control. A number of transcription factors have been identified that bind to the promoter region of the NAGK gene, including Sp1, STAT1, and p54NRB. genecards.orgnih.gov Furthermore, NAGK has been found to interact with components of the general transcription machinery, such as GTF2H5, suggesting it may have a role in regulating gene expression itself. nih.govnih.gov
Table 1: Transcriptional Regulators of N-Acetylglucosamine Metabolic Genes
| Gene | Organism/Cell Type | Regulator | Effect on Transcription |
| GFAT | Human Breast Cancer Cells | Epidermal Growth Factor (EGF) | Stimulation nih.gov |
| GFAT | Human Breast Cancer Cells | High Glucose | Antagonizes EGF stimulation nih.gov |
| GFAT | Human Breast Cancer Cells | Glucosamine | Stimulation nih.gov |
| nagA, nagB, nagK | Streptomyces coelicolor | DasR | Repression (induced by GlcNAc) asm.orgresearchgate.net |
| nagA, nagB | Streptococcus mutans | NagR | Repression researchgate.netnih.gov |
| NAGK | Human | Sp1, STAT1, p54NRB | Binding to promoter genecards.orgnih.gov |
Post-Transcriptional and Post-Translational Regulatory Mechanisms
Beyond the level of gene transcription, the activity of N-Acetylglucosamine metabolic pathways is fine-tuned by post-transcriptional and post-translational modifications. These mechanisms allow for rapid adjustments to enzyme activity in response to cellular needs.
A prominent post-translational modification within this pathway is O-GlcNAcylation, the addition of a single N-acetylglucosamine moiety to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govwikipedia.org This dynamic process is catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.gov O-GlcNAcylation itself is a key regulatory mechanism, acting as a nutrient sensor that links the HBP to numerous cellular processes, including signaling, transcription, and protein stability. nih.govwikipedia.org
The rate-limiting enzyme, GFAT, is a key target of post-translational modifications. Phosphorylation of GFAT at specific serine residues plays a crucial role in regulating its activity. frontiersin.orgmdpi.com Protein kinase A (PKA) can phosphorylate GFAT1 at serine 205, which enhances enzyme activity by preventing feedback inhibition by UDP-GlcNAc. frontiersin.orgbiorxiv.org AMP-activated protein kinase (AMPK) can also phosphorylate GFAT, but this has been shown to decrease its activity. mdpi.comroyalsocietypublishing.org Other predicted modifications for GFAT include succinylation and acetylation at various lysine (B10760008) residues. mdpi.com
Feedback Inhibition in N-Acetylglucosamine Pathways
Feedback inhibition is a classic regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme earlier in the pathway. This ensures that the cell does not overproduce a particular molecule.
The hexosamine biosynthetic pathway is a prime example of this type of regulation. The final product of the pathway, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), acts as a potent feedback inhibitor of the rate-limiting enzyme, GFAT. frontiersin.orgnih.gov UDP-GlcNAc binds directly to GFAT1, which inhibits its catalytic activity. nih.govnih.gov This allosteric regulation allows the cell to maintain appropriate levels of UDP-GlcNAc. researchgate.net Mutations in GFAT1 that prevent this feedback inhibition can lead to an overactive HBP. frontiersin.orgnih.gov For instance, the G451E variant of GFAT-1 shows a significantly reduced sensitivity to UDP-GlcNAc inhibition. nih.govresearchgate.net
Phosphorylation can modulate this feedback inhibition. PKA-mediated phosphorylation of GFAT1 at Ser205 not only enhances its activity but also prevents UDP-GlcNAc from effectively inhibiting the enzyme. frontiersin.orgbiorxiv.org In addition to the final product, an intermediate of the pathway, glucosamine-6-phosphate, can also inhibit GFAT activity by competing with the substrate fructose-6-phosphate. royalsocietypublishing.orgmdpi.com
Nutrient Sensing and N-Acetylglucosamine Pathway Regulation
The hexosamine biosynthetic pathway is often described as a cellular nutrient sensor, as its flux is directly influenced by the availability of key nutrients like glucose, glutamine, fatty acids, and ATP. nih.govresearchgate.netdntb.gov.ua This pathway integrates information about the metabolic state of the cell and translates it into downstream signaling events, primarily through the levels of UDP-GlcNAc and subsequent O-GlcNAcylation of proteins. nih.govresearchgate.net
Approximately 1-3% of the glucose that enters a cell is shunted into the HBP. researchgate.netoup.com Therefore, conditions of high glucose can lead to an increased flux through this pathway. researchgate.net The HBP's role as a nutrient sensor is critical in linking nutrient availability to cellular processes like gene expression and insulin (B600854) action. oup.comoup.com For example, increased flux through the HBP has been implicated in glucose- and fat-induced insulin resistance. oup.com
The interplay between the HBP and major cellular energy sensors like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) is a key aspect of nutrient sensing. nih.govnih.gov AMPK, which is activated during times of low energy, can phosphorylate and inhibit GFAT. mdpi.comroyalsocietypublishing.org Conversely, O-GlcNAcylation can modulate the activity of AMPK itself, creating a complex regulatory loop. nih.govnih.gov For instance, O-GlcNAcylation of AMPK can decrease its enzymatic activity. nih.govnih.gov
Allosteric Regulation of N-Acetylglucosamine Processing Enzymes
Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key feature in the control of N-Acetylglucosamine metabolism.
The primary example of allosteric regulation in this pathway is the feedback inhibition of GFAT by UDP-GlcNAc. mdpi.com UDP-GlcNAc binds to a site on the isomerase domain of GFAT, which is distinct from the active sites for its substrates, fructose-6-phosphate and glutamine. nih.govmdpi.com This binding event induces a conformational change that inhibits the enzyme's activity. nih.gov The binding of the substrate fructose-6-P to the isomerase domain of GFAT also has an allosteric effect, promoting the binding of glutamine to the glutaminase (B10826351) domain. mdpi.com
N-acetylglucosamine kinase (NAGK), a key enzyme in the salvage pathway, is also subject to allosteric regulation. It can be competitively inhibited by compounds like 3-O-methyl-N-acetyl-D-glucosamine. nih.govcaymanchem.comresearchgate.net This inhibitor binds to the active site, preventing the phosphorylation of N-acetylglucosamine. scbt.com
Table 2: Allosteric Regulators of N-Acetylglucosamine Processing Enzymes
| Enzyme | Allosteric Regulator | Effect |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | UDP-GlcNAc | Inhibition nih.govmdpi.com |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Glucosamine-6-phosphate | Inhibition royalsocietypublishing.orgmdpi.com |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate | Activation (promotes glutamine binding) mdpi.com |
| N-acetylglucosamine kinase (NAGK) | 3-O-methyl-N-acetyl-D-glucosamine | Competitive Inhibition nih.govcaymanchem.comresearchgate.net |
Roles of N Acetylglucosamine in Glycoconjugate Assembly and Structure
N-Acetylglucosamine in Peptidoglycan Structural Assembly
Peptidoglycan, also referred to as murein, constitutes the primary structural component of the bacterial cell wall. This macromolecule forms a rigid, mesh-like sacculus that encases the bacterium, providing mechanical strength and protection against osmotic lysis. wikipedia.orgnih.govvetbact.org N-Acetylglucosamine is an indispensable component of this vital bacterial structure.
Structural Integration of N-Acetylglucosamine and N-Acetylmuramic Acid in Bacterial Cell Walls
The backbone of the peptidoglycan layer is a linear heteropolymer composed of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) interconnected by β-(1,4) glycosidic bonds. wikipedia.orgoup.com This repeating disaccharide unit is a hallmark of bacterial cell walls. oup.com Covalently attached to the lactyl group of each NAM residue is a short peptide stem, typically comprising three to five amino acids. wikipedia.org These peptide side chains are subsequently cross-linked to those of adjacent glycan strands by the enzyme DD-transpeptidase, creating a robust, three-dimensional network. wikipedia.org This extensive cross-linking is paramount for the structural integrity and rigidity of the cell wall. wikipedia.org
The biosynthesis of this complex structure is a multi-stage process that begins within the bacterial cytoplasm with the synthesis of the nucleotide-activated precursors, UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide. biorxiv.org These precursors are then transported across the cytoplasmic membrane and incorporated into the expanding peptidoglycan meshwork. biorxiv.org The precise arrangement and covalent linkage of the NAG and NAM-containing glycan strands are critical for maintaining the cell's shape and viability. vetbact.orgoup.com
| Component | Description |
| N-Acetylglucosamine (NAG) | An amino sugar that constitutes one of the two alternating monosaccharide units of the peptidoglycan glycan backbone. wikipedia.org |
| N-Acetylmuramic acid (NAM) | A unique amino sugar found in bacteria, forming the other alternating unit of the glycan backbone. It is the site of attachment for the peptide stem. wikipedia.org |
| Peptide Stem | A short chain of amino acids linked to each NAM residue, responsible for the cross-linking between adjacent glycan strands. wikipedia.org |
| β-(1,4) Glycosidic Bond | The covalent linkage between N-acetylglucosamine and N-acetylmuramic acid residues, forming the linear polysaccharide chain. oup.com |
Peptidoglycan Remodeling and N-Acetylglucosamine Release
The bacterial cell wall is a dynamic structure that undergoes continuous remodeling to accommodate cell growth, division, and adaptation to environmental changes. nih.gov This process, known as peptidoglycan turnover, involves a coordinated balance between the synthesis of new peptidoglycan and the enzymatic degradation of the existing wall. nih.gov During turnover, substantial quantities of peptidoglycan fragments, including N-acetylglucosamine, are liberated. nih.gov
In some bacterial species, it is estimated that up to half of the cell wall's peptidoglycan is broken down and recycled in each generation. nih.gov This degradation is mediated by a suite of peptidoglycan hydrolases that cleave the glycan strands and the peptide cross-bridges. biorxiv.org The resulting breakdown products, such as the disaccharide of GlcNAc and NAM (muropeptides), can either be released into the surrounding environment or re-assimilated by the bacterium. nih.govnih.gov
The released N-acetylglucosamine and muropeptides can be transported back into the cytoplasm to be reutilized in the peptidoglycan synthesis pathway, a process termed recycling. nih.gov This recycling mechanism is a metabolically efficient strategy for conserving cellular resources. For example, specific permeases, such as AmpG, are responsible for importing muropeptides into the cytoplasm for reprocessing. nih.gov Once inside the cell, the salvaged N-acetylglucosamine can be phosphorylated to N-acetylglucosamine-6-phosphate and subsequently converted back to the UDP-GlcNAc precursor, ready for reincorporation into the cell wall. nih.gov
N-Acetylglucosamine in Chitin (B13524) Polymer Formation
Chitin is a long-chain polymer of N-acetylglucosamine and stands as one of the most abundant biopolymers in nature, surpassed only by cellulose. It serves as the primary structural component of the exoskeletons of arthropods, such as insects and crustaceans, and is also a major constituent of the cell walls of most fungi, where it provides essential rigidity and protection. nih.gov
UDP-N-Acetylglucosamine as a Chitin Precursor
The biosynthesis of chitin is initiated with the activated sugar nucleotide, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This high-energy molecule functions as the direct donor of N-acetylglucosamine units for the elongation of the growing chitin polymer. The synthesis of UDP-GlcNAc is a fundamental metabolic pathway, starting from fructose-6-phosphate (B1210287) and involving several enzymatic steps.
Chitin Polymerization by Chitin Synthase Enzymes
The polymerization of N-acetylglucosamine into the long chains of chitin is catalyzed by a class of enzymes known as chitin synthases. These enzymes are typically located in the cell membrane and facilitate the transfer of the GlcNAc moiety from UDP-GlcNAc to the non-reducing end of a nascent chitin chain. This enzymatic reaction results in the formation of β-(1,4) glycosidic linkages between the N-acetylglucosamine monomers. The newly synthesized chitin chains are then extruded from the cell, where they self-assemble into crystalline microfibrils, forming the structural scaffold of the fungal cell wall or the arthropod exoskeleton.
N-Acetylglucosamine in N-linked Glycosylation of Proteins
N-linked glycosylation is a fundamental and highly conserved post-translational modification of proteins within the eukaryotic domain. This process has profound effects on protein folding, conformational stability, intracellular trafficking, and biological function. N-Acetylglucosamine plays an indispensable, foundational role in the initiation and elaboration of N-linked glycans.
The process commences in the endoplasmic reticulum with the en bloc transfer of a pre-assembled oligosaccharide precursor from a lipid carrier to a nascent polypeptide chain. This precursor is a branched structure composed of fourteen sugar residues, with N-acetylglucosamine forming the core of this structure.
Specifically, the oligosaccharide is covalently attached to the nitrogen atom of the side-chain amide group of an asparagine residue located within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline). The core of the transferred oligosaccharide consists of two N-acetylglucosamine residues linked to a mannose branch. Following this initial transfer, the glycan structure undergoes extensive processing and modification as the protein transits through the endoplasmic reticulum and the Golgi apparatus. This maturation process can involve the trimming of some sugar residues and the addition of others, including further N-acetylglucosamine units, leading to the vast diversity of mature N-glycan structures observed in nature.
Initiation of N-glycan Assembly
N-linked glycosylation, a pivotal co- and post-translational modification of proteins, commences in the endoplasmic reticulum (ER) and is fundamentally dependent on N-Acetylglucosamine. researchgate.net The entire process is initiated by the synthesis of a lipid-linked oligosaccharide (LLO) precursor, with GlcNAc serving as the foundational sugar. The synthesis begins with the transfer of a phosphate-activated GlcNAc molecule, N-acetylglucosamine-1-phosphate (GlcNAc-1-P), from the donor substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to a lipid carrier embedded in the ER membrane called dolichol phosphate (B84403) (Dol-P). nih.gov This reaction, catalyzed by the enzyme GlcNAc-1-phosphotransferase (GPT), yields dolichol pyrophosphate N-acetylglucosamine (Dol-P-P-GlcNAc). nih.gov
Following this initial step, a second GlcNAc residue is added, also from a UDP-GlcNAc donor, to form Dol-P-P-GlcNAc₂, the chitobiose core that is conserved in all N-glycans. nih.gov This two-GlcNAc foundation is then elaborated upon by the sequential addition of mannose and glucose residues, ultimately forming a complete precursor oligosaccharide (Glc₃Man₉GlcNAc₂) attached to the dolichol carrier. researchgate.net This entire LLO is then transferred en bloc from the dolichol pyrophosphate anchor to specific asparagine (Asn) residues within a nascent polypeptide chain by the oligosaccharyltransferase (OST) complex. researchgate.net Therefore, N-Acetylglucosamine not only initiates the assembly of the glycan chain but also forms the direct linkage point to the protein.
Table 1: Key Molecules in the Initiation of N-Glycan Synthesis
| Molecule | Type | Role in N-Glycan Initiation |
| N-Acetylglucosamine (GlcNAc) | Monosaccharide | The foundational sugar residue that starts the assembly of the precursor oligosaccharide. |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Nucleotide Sugar | The activated donor substrate that provides the first two GlcNAc residues for the growing chain. reactome.org |
| Dolichol Phosphate (Dol-P) | Lipid Carrier | The lipid embedded in the ER membrane that anchors the precursor oligosaccharide during its assembly. nih.gov |
| Dol-P-P-GlcNAc₂ | Glycolipid Intermediate | The core structure, consisting of two GlcNAc residues linked to dolichol pyrophosphate, upon which the rest of the N-glycan precursor is built. nih.gov |
| GlcNAc-1-phosphotransferase (GPT) | Enzyme | Catalyzes the initial transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate. nih.gov |
| Oligosaccharyltransferase (OST) | Enzyme Complex | Transfers the completed precursor oligosaccharide from the dolichol carrier to the asparagine residue of a protein. researchgate.net |
Role in Glycoprotein Stability and Function
The enzymatic addition of N-glycans to proteins, a process initiated by N-Acetylglucosamine, is crucial for the proper folding, structural stability, and biological function of many glycoproteins. researchgate.netahajournals.org The presence of these bulky, hydrophilic glycan chains can influence the conformation of the polypeptide backbone, preventing aggregation and assisting in the correct folding pathway within the ER. ahajournals.org Oligosaccharide modification is generally understood to play a role in structural stability and interactions with other molecules. nih.gov
Impact on Cell Surface Signaling Proteins via N-linked Glycan Branching
N-Acetylglucosamine plays a dynamic regulatory role in cell signaling by influencing the branching of N-linked glycans on cell surface proteins. researchgate.netnih.govnih.gov After the initial N-glycan core is attached to a protein, it undergoes extensive processing and maturation in the Golgi apparatus. A key step in this process is the addition of GlcNAc residues to the core mannose sugars, creating branched structures. This branching is catalyzed by a family of enzymes known as N-acetylglucosaminyltransferases (MGATs). oup.com
The degree of N-glycan branching has profound effects on the function of many cell surface receptors and transporters. nih.gov Increased branching can enhance the binding of glycoproteins to galectins, a family of carbohydrate-binding proteins. oup.com This galectin-glycoprotein lattice can effectively stabilize receptors at the cell surface, slowing their rate of endocytosis and thereby increasing their responsiveness to ligands. oup.com For example, this mechanism has been shown to affect T-cell responsiveness and the expression of the IL-3 receptor at the cell surface. nih.gov Changes in N-glycan branching are integral to normal metabolic responses and are implicated in the dysregulated function seen in various diseases. nih.gov
N-Acetylglucosamine in Glycosylphosphatidylinositol (GPI) Anchor Synthesis
N-Acetylglucosamine is the essential initiating sugar in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are complex glycolipid structures that tether many functional proteins to the cell surface. nih.govnih.gov The entire biosynthetic pathway for GPI anchors begins in the endoplasmic reticulum with the transfer of GlcNAc from its donor, UDP-GlcNAc, to a lipid molecule, phosphatidylinositol (PI). nih.govnih.gov
This first step is chemically simple but genetically complex, requiring a multiprotein complex to function as the GPI-N-acetylglucosaminyltransferase (GPI-GnT). nih.gov In mammals, this complex consists of at least four core proteins: PIG-A, PIG-C, PIG-H, and GPI1. nih.gov PIG-A is the catalytic subunit responsible for the transferase activity. The product of this reaction is GlcNAc-PI. In the subsequent step, the GlcNAc-PI molecule is de-N-acetylated by the enzyme PIG-L to produce glucosaminyl-PI (GlcN-PI), which is then further modified with mannose and phosphoethanolamine residues before being attached to a protein. nih.govnih.gov
Table 2: Core Protein Complex for GPI-GlcNAc Transferase (GPI-GnT) in Mammals
| Protein | Gene | Function in Initial GPI Synthesis |
| PIG-A | PIGA | The catalytic subunit that transfers GlcNAc to PI. nih.gov |
| PIG-H | PIGH | A component of the enzyme complex required for GPI-GnT activity. nih.gov |
| PIG-C | PIGC | A component of the enzyme complex required for GPI-GnT activity. nih.gov |
| hGPI1 | GPI1 | A component of the enzyme complex required for GPI-GnT activity. nih.gov |
N-Acetylglucosamine in Glycosaminoglycan and Proteoglycan Synthesis
N-Acetylglucosamine is a fundamental building block for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides composed of repeating disaccharide units. nih.govyoutube.comyoutube.com These GAGs are often covalently attached to a core protein, forming proteoglycans, which are major components of the extracellular matrix. youtube.com
Several major types of GAGs contain GlcNAc. Hyaluronic acid (also called hyaluronan) is a non-sulfated GAG composed of repeating units of D-glucuronic acid and N-acetylglucosamine. nih.govnih.gov Keratan (B14152107) sulfate (B86663) consists of repeating disaccharides of galactose and sulfated N-acetylglucosamine. nih.gov Heparan sulfate biosynthesis is initiated by the addition of an α1-4-linked N-acetylglucosamine residue to a specific linkage region on a core protein, a critical step that distinguishes its pathway from that of chondroitin (B13769445) sulfate. mdpi.com The synthesis of these GAGs relies on the availability of nucleotide sugar precursors, including UDP-N-acetylglucosamine, which is formed from glucose via the hexosamine biosynthetic pathway. nih.govyoutube.com
Table 3: Major Glycosaminoglycans Containing N-Acetylglucosamine
| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit | Key Functions |
| Hyaluronic Acid (Hyaluronan) | D-Glucuronic acid and N-acetylglucosamine nih.gov | Cell proliferation, migration, tissue hydration, joint lubrication. |
| Keratan Sulfate | Galactose and N-acetylglucosamine (sulfated) nih.gov | Corneal transparency, cartilage structure. |
| Heparan Sulfate | Uronic acid (glucuronic or iduronic) and N-acetylglucosamine (variably sulfated) nih.gov | Co-receptor for growth factors, cell adhesion, blood coagulation. |
| Heparin | Uronic acid (glucuronic or iduronic) and N-acetylglucosamine (highly sulfated) nih.gov | Anticoagulant, produced by mast cells. nih.gov |
N-Acetylglucosamine in Glycolipid Biosynthesis
In addition to its roles in glycoproteins and proteoglycans, N-Acetylglucosamine is a constituent of glycolipids, which are lipids with a carbohydrate attached. These molecules are vital components of cell membranes and play a role in cell-cell recognition and signaling. The biosynthesis of many complex glycolipids involves the sequential addition of sugar residues, including GlcNAc, to a lipid base, such as ceramide.
For example, the synthesis of lacto- and neolacto-series glycosphingolipids involves the addition of GlcNAc to a lactose-ceramide precursor. Furthermore, the assembly of poly-N-acetyllactosamine chains, which are repeating units of galactose and N-acetylglucosamine, can occur on both glycoproteins and glycolipids. researchgate.net The transfer of galactose to an N-acetylglucosamine residue is a central step in the biosynthesis of many of these structures. frontiersin.org In yeast, membrane fractions have been shown to catalyze the incorporation of N-acetylglucosamine from UDP-N-acetylglucosamine into lipid intermediates, demonstrating the fundamental role of GlcNAc in initiating glycolipid assembly. nih.gov
N Acetylglucosamine in Cellular Signaling Pathways
O-GlcNAcylation as a Post-Translational Modification
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govphysiology.org This process is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). nih.govmdpi.com Unlike traditional glycosylation that occurs in the endoplasmic reticulum and Golgi apparatus, O-GlcNAcylation is a nucleocytoplasmic event that modulates the function of a vast number of proteins, acting as a nutrient and stress sensor to regulate cellular physiology. physiology.orgnih.govyoutube.com
The addition and removal of O-GlcNAc is a highly dynamic process, often occurring in response to extracellular stimuli and changes in cellular nutrient status. acs.orgacs.org This rapid cycling allows O-GlcNAcylation to function in a manner analogous to protein phosphorylation in signal transduction. acs.orgphysiology.org The enzymes responsible for this cycle, OGT and OGA, are unique in that a single enzyme pair manages the entire intracellular O-GlcNAc landscape, unlike the hundreds of kinases and phosphatases involved in phosphorylation. mdpi.com OGT, the enzyme that adds the O-GlcNAc modification, is essential for cell viability. nih.gov The endogenous O-GlcNAcase, which removes the modification, is predominantly found in the cytosol but also functions in the nucleus. physiology.orgnih.gov The dynamic nature of O-GlcNAcylation is crucial for its role in regulating a multitude of cellular processes, including transcription, signal transduction, and protein stability. physiology.orgnih.gov
A significant aspect of O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. youtube.comnih.gov Both modifications occur on serine and threonine residues, and they can influence each other through several mechanisms. royalsocietypublishing.org In some instances, O-GlcNAcylation and phosphorylation can reciprocally occupy the same site, creating a "yin-yang" relationship where one modification precludes the other. pnas.org In other cases, they can occur on adjacent sites, where the presence of one can sterically or allosterically influence the addition or removal of the other. frontiersin.orgpnas.org This interplay is not merely competitive; O-GlcNAcylation can also regulate the activity of kinases and phosphatases, and vice versa. nih.gov For example, a global increase in O-GlcNAcylation has been shown to lead to decreased phosphorylation at hundreds of sites, while simultaneously increasing it at others. pnas.org This complex interplay allows for a nuanced regulation of protein function in response to cellular nutrient and stress levels. nih.gov
| Mechanism of Crosstalk | Description | Example |
|---|---|---|
| Reciprocal Occupancy | O-GlcNAcylation and phosphorylation compete for the same serine/threonine residue. | Myosin can be either phosphorylated or O-GlcNAcylated at serine 15. nih.gov |
| Proximal Site Occupancy | Modification at one site influences the modification of a nearby site. | Phosphorylation of serine 19 on myosin can be influenced by the modification state of the nearby serine 15. nih.gov |
| Enzyme Regulation | O-GlcNAcylation and phosphorylation can modify and regulate the enzymes that control each other's cycling. | Many kinases are themselves substrates for O-GlcNAcylation, which can alter their activity. youtube.comnih.gov |
O-GlcNAcylation has a profound impact on the regulation of gene expression through the modification of transcription factors and other components of the transcriptional machinery. nih.govnih.gov This modification can influence a transcription factor's activity, DNA binding affinity, stability, and its interaction with co-activators or co-repressors. nih.gov A significant portion of O-GlcNAc-modified proteins are involved in transcriptional regulation. nih.gov For instance, the O-GlcNAcylation of transcription factors like Sp1, c-myc, and NF-κB can alter their nuclear localization and transcriptional activity. nih.govnih.gov
Furthermore, O-GlcNAcylation plays a role in determining the subcellular localization of proteins. royalsocietypublishing.org Studies have shown that O-GlcNAcylated proteins, as well as phosphorylated proteins, tend to have a higher nuclear distribution compared to their non-modified counterparts. nih.govresearchgate.net The modification can influence protein transport between the nucleus and cytoplasm and can be a factor in the retention of proteins within a specific compartment. nih.govmdpi.com For example, O-GlcNAcylation of the m6A demethylases FTO and ALKBH5 has been shown to affect their enrichment in the nucleus. mdpi.com
| Transcription Factor | Effect of O-GlcNAcylation |
|---|---|
| Sp1 | Increases nuclear localization and stability, but inhibits transactivation. nih.gov |
| c-myc | O-GlcNAcylation is known to occur, influencing its function. nih.gov |
| NF-κB | Facilitates its movement to the nucleus and enhances its DNA binding and transcriptional functions. nih.gov |
| p53 | Is modified by O-GlcNAc, which can modulate its activity. nih.gov |
| YY1 | O-GlcNAcylation can inhibit its interaction with the retinoblastoma protein (Rb), potentially affecting cell cycle regulation. nih.gov |
N-Acetylglucosamine as a Direct Signaling Molecule
Beyond its role in the post-translational modification of proteins, free N-acetylglucosamine can act as a direct signaling molecule, triggering specific cellular responses, particularly in fungi and bacteria. nih.govnih.gov This signaling can be independent of its catabolism, indicating the presence of specific sensing and transduction pathways for this amino sugar. nih.govresearchgate.net
N-Acetylglucosamine is a potent inducer of morphological changes and stress responses in a variety of organisms. nih.govnih.gov In the human fungal pathogen Candida albicans, GlcNAc is one of the strongest inducers of the transition from a budding yeast form to a filamentous hyphal form, a key step in its pathogenesis. nih.govresearchgate.net This morphogenetic switch is a complex process that can be triggered by GlcNAc acting as an external signal. nih.govdntb.gov.ua Similarly, in the thermally dimorphic fungi Histoplasma capsulatum and Blastomyces dermatitidis, GlcNAc promotes a more rapid transition to the hyphal growth form. nih.govplos.org The signaling pathways activated by GlcNAc in these organisms are under active investigation, but it is clear that cells can sense extracellular GlcNAc to initiate these developmental programs. nih.govnih.gov
Influence on Biofilm Formation
N-Acetylglucosamine is a crucial component in the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. A key polymer in the biofilm matrix of many bacteria is poly-β-(1,6)-N-acetyl-d-glucosamine (PNAG). nih.gov
In prominent human pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, PNAG is a major factor in mediating intercellular adhesion and biofilm accumulation. nih.govplos.org The synthesis of PNAG is encoded by the ica operon, and deletion of this operon significantly reduces the ability of S. aureus to form biofilms and adhere to epithelial cells. plos.orgsemanticscholar.org Studies have shown that enzymatic degradation of PNAG with dispersin B can inhibit biofilm formation and detach pre-existing biofilms in S. epidermidis. nih.govasm.org Interestingly, while dispersin B also inhibits S. aureus biofilm formation, it is less effective at detaching established biofilms, suggesting a different structural role for PNAG in this species compared to S. epidermidis. nih.govasm.org
In Escherichia coli, a homologous polysaccharide, referred to as PGA, is synthesized by proteins encoded by the pgaABCD operon and is important for biofilm formation. oup.com The presence of external N-acetylglucosamine can also influence biofilm formation in E. coli, in some cases reducing it by affecting the expression of adhesion factors like type 1 fimbriae. nih.gov
The role of PNAG extends to other pathogens as well. In Cutibacterium acnes, the bacterium associated with acne and opportunistic infections, PNAG contributes to biofilm formation and resistance to biocides like benzoyl peroxide and tetracycline. frontiersin.orgbiorxiv.org Similarly, in Bacillus subtilis, PNAG is a major carbohydrate component of the biofilm matrix, and its synthesis is essential for pellicle formation. nih.gov
Table 1: Influence of N-Acetylglucosamine and PNAG on Biofilm Formation in Various Bacteria
| Bacterium | Key Polysaccharide | Genetic Locus | Effect of PNAG/PGA | Effect of External GlcNAc |
|---|---|---|---|---|
| Staphylococcus aureus | PNAG | icaADBC | Mediates intercellular adhesion and biofilm accumulation. nih.govplos.org | Not specified |
| Staphylococcus epidermidis | PNAG | icaADBC | Crucial for biofilm accumulation and immune evasion. nih.gov | Not specified |
| Escherichia coli | PGA | pgaABCD | Important for biofilm formation. oup.com | Can reduce biofilm formation. nih.gov |
| Cutibacterium acnes | PNAG | Not specified | Contributes to biofilm formation and biocide resistance. frontiersin.orgbiorxiv.org | Not specified |
| Bacillus subtilis | PNAG | epsHIJK | Essential for pellicle (biofilm) formation. nih.gov | Not specified |
N-Acetylglucosamine Sensing Mechanisms within Cells
The post-translational modification of proteins with O-GlcNAc is considered a key nutrient sensor. proquest.comresearchgate.net The enzyme responsible for this modification, O-GlcNAc transferase (OGT), utilizes UDP-GlcNAc as its substrate. Therefore, fluctuations in cellular UDP-GlcNAc levels directly impact the extent of O-GlcNAcylation on target proteins, thereby translating nutrient availability into signaling outcomes. proquest.comresearchgate.net
In bacteria, the sensing of GlcNAc is often tied to its transport and metabolism. For instance, in E. coli, the NagE phosphotransferase system transports exogenous GlcNAc across the inner membrane, simultaneously phosphorylating it to form GlcNAc-6-phosphate. nih.gov This intracellular GlcNAc-6-phosphate can then be distinguished from the de novo synthesized forms of GlcNAc, allowing the cell to respond specifically to external sources of this amino sugar. nih.gov The transcriptional repressor NagC plays a crucial role in regulating the genes involved in GlcNAc catabolism. In the absence of its inducer, GlcNAc-6-phosphate, NagC represses the nag operon. nih.gov
In the pathogenic yeast Candida albicans, GlcNAc acts as a signaling molecule that induces a switch from a budding yeast form to a filamentous hyphal form, a key step in its pathogenesis. mdpi.commdpi.com This response is mediated by a novel GlcNAc sensor and transducer, Ngs1, which is directly activated by GlcNAc at the chromatin level to initiate a transcriptional response. mdpi.com
Influence on Cellular Metabolic Status and Glycolytic Flux Rates
The end product of the HBP, UDP-GlcNAc, is a critical substrate for O-GlcNAcylation, a post-translational modification that can regulate the activity of various metabolic enzymes. nih.gov By modulating the function of proteins involved in glucose metabolism, O-GlcNAcylation can create a feedback loop that influences glycolytic flux.
The administration of aminosugars can have direct effects on glucose transport and metabolism. In human articular chondrocytes, glucosamine (B1671600) has been shown to non-competitively inhibit basal glucose transport, partly due to the depletion of ATP stores. oarsijournal.comnih.gov In contrast, N-acetylglucosamine was found to accelerate facilitated glucose transport in these cells. oarsijournal.comnih.gov These opposing effects on glucose transport highlight the distinct metabolic consequences of these two closely related aminosugars.
The interplay between glycolysis and the HBP is crucial for maintaining cellular homeostasis. The HBP acts as a nutrient sensor, and the resulting O-GlcNAcylation can modulate signaling pathways that control cell growth and metabolism in response to nutrient availability. proquest.comresearchgate.net
Table 2: Comparative Effects of Glucosamine and N-Acetylglucosamine on Chondrocyte Metabolism
| Parameter | Effect of Glucosamine (GlcN) | Effect of N-Acetylglucosamine (GlcNAc) |
|---|---|---|
| Cellular Uptake | Actively imported and metabolized. oarsijournal.comnih.gov | Not actively imported. oarsijournal.comnih.gov |
| Facilitated Glucose Transport | Inhibits. oarsijournal.comnih.gov | Stimulates. oarsijournal.comnih.gov |
| Hyaluronan Synthesis | Inhibits. oarsijournal.comnih.gov | Stimulates. oarsijournal.comnih.gov |
| Sulfated Glycosaminoglycan (SGAG) Synthesis | Inhibits. oarsijournal.comnih.gov | No significant effect. |
N-Acetylglucosamine and Epigenetic Regulatory Processes
N-Acetylglucosamine, through the process of O-GlcNAcylation, has emerged as a significant player in the epigenetic regulation of gene expression. nih.govnih.gov This post-translational modification can directly target histone proteins, the core components of chromatin, and thereby influence chromatin structure and accessibility. nih.govpnas.orgnih.gov
O-GlcNAcylation has been identified on all four core histones (H2A, H2B, H3, and H4) at multiple sites. nih.govpnas.org This modification is dynamic and can change in response to cellular signals, such as during the cell cycle and in response to heat shock. pnas.org For instance, histone O-GlcNAcylation levels are high in G1 phase, decrease during S phase, and then increase again in late S/early G2 and mitosis. nih.govnih.gov
There is a complex interplay between O-GlcNAcylation and other histone modifications, such as phosphorylation, methylation, and acetylation, which collectively form the "histone code" that dictates gene expression patterns. nih.govpnas.org O-GlcNAcylation can compete with phosphorylation for the same serine or threonine residues on histones. For example, O-GlcNAcylation of histone H3 at serine 10 can prevent its phosphorylation, a mark associated with mitotic chromosome condensation. nih.govnih.gov Increased global O-GlcNAcylation of histone H3 has been associated with a decrease in the active chromatin mark H3K9Ac and an increase in the repressive mark H3K9me3. nih.gov
Beyond direct histone modification, O-GlcNAcylation also regulates the activity of enzymes that "write" and "erase" epigenetic marks. nih.gov The O-GlcNAc transferase (OGT) has been shown to interact with TET (ten-eleven translocation) family proteins, which are involved in DNA demethylation, and is also considered a member of the Polycomb group (PcG) of proteins that mediate gene silencing. nih.govnih.gov This places O-GlcNAcylation at a central nexus, linking cellular nutrient status to the epigenetic control of gene expression. nih.govlife-science-alliance.org
N Acetylglucosamine in Inter Kingdom Biological Interactions
Host-Pathogen Interactions Mediated by N-Acetylglucosamine
N-Acetylglucosamine is a key player in the intricate dance between hosts and pathogens. As a fundamental component of microbial cell walls, its fragments can be recognized by host immune systems. Conversely, pathogens have evolved sophisticated mechanisms to sense and utilize host-derived or self-derived GlcNAc to regulate their virulence and survival.
Role in Fungal Pathogenesis and Morphological Switches
In many pathogenic fungi, N-Acetylglucosamine is a potent signaling molecule that triggers critical morphological transitions essential for virulence. The human pathogen Candida albicans is a prime example, where GlcNAc induces a switch from a budding yeast form to a filamentous hyphal form, a transition crucial for tissue invasion and biofilm formation. nih.govnih.govnih.gov This process is not strictly dependent on GlcNAc catabolism, indicating that GlcNAc itself acts as a signal. nih.govnih.gov The uptake of GlcNAc by the specific transporter Ngt1 is the initial step, which then activates the Ras-cAMP/PKA signaling pathway to drive hyphal morphogenesis. mdpi.com Beyond the yeast-to-hypha switch, GlcNAc also promotes an epigenetic transition from "white" to "opaque" cells in C. albicans, a change that affects metabolism, virulence, and mating competency. nih.govmdpi.com
This signaling role of GlcNAc extends to other thermally dimorphic fungal pathogens. In Histoplasma capsulatum and Blastomyces dermatitidis, which exist as yeast in the host at 37°C and as filamentous mold in the environment, GlcNAc potently induces the transition back to the filamentous form at lower temperatures. mdpi.comnih.govnih.gov This switch is mediated by specific GlcNAc transporters, Ngt1 and Ngt2, highlighting a conserved mechanism across different fungal species for sensing environmental cues. nih.govnih.gov
Table 1: Role of N-Acetylglucosamine in Fungal Pathogenesis
| Fungal Species | Key Proteins/Pathways Involved | Effect of N-Acetylglucosamine | Reference |
| Candida albicans | Ngt1 (Transporter), Ras-cAMP/PKA Pathway, Ngs1 (Sensor), Hxk1, Dac1, Nag1 | Induces yeast-to-hypha transition; Promotes white-to-opaque epigenetic switch; Upregulates virulence genes. | nih.govnih.govmdpi.comrepec.orgpnas.org |
| Histoplasma capsulatum | Ngt1, Ngt2 (Transporters) | Induces yeast-to-filament transition at lower temperatures. | mdpi.comnih.govnih.gov |
| Blastomyces dermatitidis | Ngt1, Ngt2 (Transporters) | Induces yeast-to-filament transition at lower temperatures. | mdpi.comnih.govresearchgate.net |
Role in Bacterial Pathogenesis and Host Resistance Mechanisms
N-Acetylglucosamine also plays a dual role in bacterial pathogenesis, influencing both the pathogen's virulence and the host's resistance. Bacteria can detect GlcNAc released from the remodeling of their own peptidoglycan cell wall or from other bacteria in polymicrobial environments. nih.gov This sensing can lead to significant changes in the expression of virulence factors.
In polymicrobial infections, GlcNAc released by Gram-positive bacteria can be sensed by Pseudomonas aeruginosa, stimulating it to produce toxins and other virulence factors, thereby increasing the severity of the infection. nih.gov In contrast, for Escherichia coli, GlcNAc acts as a signal to down-regulate virulence. It inhibits the production of type 1 fimbrial adhesins, which are important for attachment to host cells during urinary tract infections, and also reduces the formation of Curli fibers, which are involved in biofilm formation and adhesion. nih.govnih.govresearchgate.netd-nb.info This regulation in E. coli is mediated by the transcriptional regulator NagC, which senses the intracellular levels of a GlcNAc derivative. nih.govd-nb.info
From the host perspective, the gut microbiome can produce GlcNAc, which has been shown to enhance host resistance to influenza virus infection by modulating the activity of Natural Killer (NK) cells. tandfonline.com This demonstrates that GlcNAc can act as a communication molecule between commensal bacteria and the host immune system, shaping the outcome of pathogenic challenges.
Table 2: Role of N-Acetylglucosamine in Bacterial Pathogenesis
| Bacterial Species | Key Proteins/Regulators | Effect of N-Acetylglucosamine | Context | Reference |
| Pseudomonas aeruginosa | Not specified | Upregulates production of toxins and virulence factors. | Polymicrobial infections (senses GlcNAc from Gram-positive bacteria). | nih.gov |
| Escherichia coli | NagC (Transcriptional Regulator) | Downregulates type 1 fimbriae and Curli fibers; Reduces biofilm formation. | Urinary tract infections, intestinal colonization. | nih.govnih.govresearchgate.netd-nb.info |
| Streptococcus pyogenes | GacI, GacJ, GacK | Required for adding GlcNAc side-chains to the Group A Carbohydrate (GAC), a key virulence determinant. | Evasion of host innate immunity. | biorxiv.orgnih.gov |
| Staphylococcus aureus | ica operon (pgaABCD in E. coli) | Synthesis of poly-N-acetylglucosamine (PNAG) for biofilm formation. | Biofilm-associated infections. | oup.comfrontiersin.org |
Activation of Host Pattern-Triggered Immunity (PTI) in Plants
Plants lack an adaptive immune system but possess an innate immune system capable of recognizing conserved microbial molecules, known as Pathogen-Associated Molecular Patterns (PAMPs). Chitin (B13524), a polymer of β-(1,4)-linked N-Acetylglucosamine and a major component of fungal cell walls, is a classic PAMP. nih.govproquest.com
During an attempted fungal infection, plant-secreted chitinase (B1577495) enzymes can degrade the fungal cell wall, releasing chitin oligomers. nih.govmdpi.com These GlcNAc-containing fragments are then perceived by specific pattern recognition receptors (PRRs) on the surface of plant cells. mdpi.comnih.gov In the model plant Arabidopsis thaliana, this recognition system involves the LysM receptor-like kinase (LysM-RLK) CERK1 (Chitin Elicitor Receptor Kinase 1) and the LysM-containing receptor-like protein CEBiP (Chitin Elicitor Binding Protein). mdpi.comresearchgate.net The binding of chitin oligomers to these receptors triggers a signaling cascade, leading to the activation of Pattern-Triggered Immunity (PTI). mdpi.com This immune response includes the production of reactive oxygen species, the activation of MAP kinase cascades, and the expression of a wide range of defense-related genes, ultimately enhancing the plant's resistance to fungal pathogens. nih.govresearchgate.net
N-Acetylglucosamine in Symbiotic Relationships
Beyond conflict, N-Acetylglucosamine signaling is also integral to establishing peaceful and mutually beneficial relationships. The most well-documented example is the arbuscular mycorrhizal (AM) symbiosis, a widespread interaction between most terrestrial plants and fungi where the plant trades photosynthates for soil nutrients. nih.govnih.gov
For this symbiosis to be established, a molecular dialogue must occur between the plant root and the fungus in the rhizosphere. nih.govunil.ch Studies in maize and rice have identified a crucial gene for this process, named NOPE1 (NO PERCEPTION 1). nih.govnih.govresearchgate.net The NOPE1 protein is a plasma membrane transporter for N-Acetylglucosamine, homologous to the Ngt1 transporter in Candida albicans. nih.govresearchgate.netresearchgate.net Plants with a non-functional nope1 gene are unable to establish a successful AM symbiosis. nih.govnih.gov The function of NOPE1 as a GlcNAc transporter suggests that the regulated movement of GlcNAc or a related molecule across the plant cell membrane is a critical signal required for the reprogramming of the fungal partner before physical contact, preparing it for the symbiotic interaction. nih.govunil.chresearchgate.net
N-Acetylglucosamine in Interspecies Chemical Communication
The role of N-Acetylglucosamine as a signaling molecule makes it a universal language for communication between different species, even across kingdoms. The constant release of GlcNAc from the turnover of bacterial cell walls provides a persistent environmental signal indicating the presence and growth of neighboring cells. nih.gov
In the context of the mammalian gut, GlcNAc acts as a critical signal that helps the fungus Candida albicans balance its existence between a harmless commensal and a virulent pathogen. repec.orgnih.gov Gut microbiota can also produce GlcNAc, which influences host physiology, such as enhancing resistance to viral infections. tandfonline.com This highlights a complex communication network where a simple sugar produced by one microbe can influence the behavior of another and modulate the host's immune status. Furthermore, GlcNAc released from the mucus layer of the intestine by commensal bacteria can be sensed by pathogenic E. coli, influencing its decision to form biofilms. nih.govoup.com These examples underscore the importance of GlcNAc as a chemical messenger that facilitates intricate interactions within complex microbial communities and between those communities and their host. nih.govnih.gov
Analytical and Research Methodologies for N Acetylglucosamine Studies
Enzymatic Assays for N-Acetylglucosamine Metabolizing Enzymes
The functional analysis of the GlcNAc metabolic pathway depends on reliable assays to measure the activity of its key enzymes. These assays are crucial for characterizing enzyme kinetics, screening for inhibitors, and understanding metabolic regulation. A variety of methods, often tailored to the specific reaction catalyzed, have been developed.
One common approach is the coupled-enzyme assay. For instance, an assay for glucosamine-6-phosphate synthase involves a coupling enzyme, glucosamine-6-phosphate N-acetyltransferase 1 (GNA1). yeastgenome.org GNA1 utilizes the product of the synthase reaction, glucosamine-6-phosphate, and transfers an acetyl group from acetyl-coenzyme A (CoA), releasing free coenzyme A. yeastgenome.org The reaction progress can be monitored either by the consumption of acetyl-CoA via spectrophotometry at 230 nm or by quantifying the released thiol group with reagents like 5,5'-dithio-bis(2-nitrobenzoic acid). yeastgenome.org Similarly, GlcNAc itself can be quantified through a series of coupled enzymatic reactions where its initial phosphorylation by GlcNAc kinase is linked to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm. athenaes.com
For deacetylases, such as N-acetylglucosamine-6-phosphate deacetylase (NagA), a radioassay has been developed. nih.gov This method uses a 3H-acetyl-labeled substrate; the enzymatic activity releases [3H]acetate, which can be measured through liquid scintillation counting. nih.gov
Immunoassays provide another powerful tool. An enzyme-linked immunosorbent assay (ELISA) has been developed for N-acetylglucosaminyltransferase-V (GnT-V). nih.gov This assay quantifies the conversion of a synthetic oligosaccharide acceptor, which is covalently attached to bovine serum albumin coated on microtiter wells. nih.gov The product is detected using a polyclonal antiserum that specifically recognizes the newly formed structure. nih.gov
Colorimetric assays are also utilized, for example, in the detection of β-N-Acetylglucosaminidase activity. These kits are often based on the hydrolysis of a chromogenic substrate, such as 4-Nitrophenyl-N-acetyl-β-D-glucosaminide, which liberates a colored p-nitrophenylate ion that can be detected colorimetrically. sigmaaldrich.com
Table 1: Summary of Enzymatic Assays for GlcNAc Metabolizing Enzymes
| Target Enzyme | Assay Principle | Detection Method | Reference |
|---|---|---|---|
| Glucosamine-6-phosphate synthase | Coupled reaction with GNA1 | Spectrophotometry (acetyl-CoA consumption) or colorimetry (thiol quantification) | yeastgenome.org |
| N-acetyl-D-glucosamine Kinase (NagK) | Coupled reactions leading to NADH oxidation | Spectrophotometry (decrease in absorbance at 340 nm) | athenaes.com |
| N-acetylglucosamine-6-phosphate deacetylase (NagA) | Release of [3H]acetate from a radiolabeled substrate | Biphasic liquid scintillation counting | nih.gov |
| N-acetylglucosaminyltransferase-V (GnT-V) | Immunoassay detecting the enzymatic product | ELISA with product-specific polyclonal antiserum | nih.gov |
| β-N-Acetylglucosaminidase (NAG) | Hydrolysis of a chromogenic substrate | Colorimetry (detection of p-nitrophenolate at 405 nm) | sigmaaldrich.com |
Genetic Manipulation Techniques for Pathway Analysis
Genetic manipulation is a cornerstone for dissecting the roles of specific genes and enzymes within the GlcNAc metabolic and signaling pathways in various organisms. Techniques such as gene knockout, overexpression, and site-directed mutagenesis are used to probe gene function and engineer metabolic pathways.
Gene knockout and overexpression studies are fundamental to understanding the physiological role of enzymes in the GlcNAc pathway. By deleting or increasing the expression of specific genes, researchers can observe the resulting metabolic and phenotypic changes.
In the bacterium Bacillus subtilis, metabolic engineering for the microbial production of GlcNAc has heavily utilized these techniques. To increase the yield, the GlcNAc-specific transporter gene nagP was deleted to prevent the re-import of the product. researchgate.net Furthermore, genes involved in GlcNAc catabolism, such as nagA (GlcNAc-6-phosphate deacetylase) and nagB (glucosamine-6-phosphate deaminase), were also deleted to prevent the breakdown of the desired molecule. researchgate.net Conversely, to drive the synthesis of GlcNAc, genes encoding key biosynthetic enzymes like glmS (GlcN-6-phosphate synthase) and GNA1 (GlcNAc-6-phosphate N-acetyltransferase) were co-overexpressed. researchgate.net
In Streptomyces coelicolor, directed deletion mutations of nagA and nagB were used to analyze the GlcNAc metabolic pathway and its role as a signaling system that controls development and antibiotic production. nih.gov These studies revealed that the intracellular accumulation of glucosamine-6-phosphate, resulting from the nagB deletion, is toxic, a condition that can be alleviated by the additional deletion of nagA. nih.gov
Studies in the plant Arabidopsis identified a missense mutation in the GNA1 gene that resulted in temperature-dependent growth defects and ectopic lignin (B12514952) deposition. nih.gov This phenotype was linked to a significant reduction in the cellular pool of UDP-N-acetylglucosamine, highlighting the critical role of this pathway in plant development. nih.gov
Table 2: Examples of Genetic Manipulation in GlcNAc Pathway Analysis
| Organism | Gene(s) Manipulated | Technique | Key Finding | Reference |
|---|---|---|---|---|
| Bacillus subtilis | nagP, nagA, nagB |
Gene Deletion | Blocked GlcNAc import and catabolism, increasing product titer. | researchgate.net |
| Bacillus subtilis | glmS, GNA1 |
Gene Overexpression | Co-overexpression enhanced the biosynthetic flux towards GlcNAc. | researchgate.net |
| Streptomyces coelicolor | nagA, nagB |
Gene Deletion | Dissected the GlcNAc metabolic pathway and its role in nutrient sensing and development. | nih.gov |
| Escherichia coli | nagE, manXYZ |
Gene Deletion | Blocked transport of GlcNAc to engineer novel production strains. | biotechresources.com |
| Arabidopsis thaliana | GNA1 |
Missense Mutation | A thermolabile GNA1 protein led to reduced UDP-GlcNAc levels and growth defects. | nih.gov |
Beyond simply deleting or overexpressing genes, researchers modify the enzymes themselves through mutagenesis and protein engineering to alter their properties or to create novel metabolic pathways.
In one study, the key enzyme for GlcNAc overproduction in B. subtilis, glucosamine-6-phosphate N-acetyltransferase (GNA1), was evolved through error-prone PCR. researchgate.net This technique introduced random mutations, and subsequent screening under pyruvate (B1213749) stress allowed for the selection of a mutant GNA1 with an 11.5% increase in activity and a 27.5% increase in catalytic efficiency, helping to overcome metabolic bottlenecks. researchgate.net
Site-directed mutagenesis has been employed to investigate the substrate specificity of human GNA1. By altering specific amino acids in the acetyl-CoA binding pocket, researchers were able to demonstrate that the enzyme has a relaxed donor specificity. nih.gov The wild-type and mutant enzymes were capable of transferring not only acetyl groups but also propionyl, n-butyryl, and isobutyryl groups from their respective CoA donors to glucosamine-6-phosphate. nih.govresearchgate.net
Enzyme engineering can also involve the spatial organization of metabolic pathways. In B. subtilis, functional membrane microdomains were engineered to serve as platforms for enzyme clustering. nih.gov By assembling the GlcNAc synthesis enzymes GNA1 and YqaB into these microdomains, the catalytic efficiency of the pathway was improved, leading to a nearly threefold increase in the GlcNAc titer. nih.gov
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic networks, providing quantitative insights into pathway activity. mdpi.com In the context of GlcNAc metabolism, stable isotopes, such as ¹³C, are incorporated into precursor molecules like glucose or glucosamine (B1671600). nih.gov As these labeled precursors are metabolized by the cell, the label is incorporated into downstream intermediates and final products, including UDP-GlcNAc and various glycans. nih.gov
Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the mass isotopomer distribution of these metabolites. nih.gov An isotopomer is a molecule with a specific isotopic composition. mdpi.com By analyzing the pattern and enrichment of these isotopomers, researchers can deduce the relative contributions of different pathways to the synthesis of a particular molecule. nih.gov For example, using ¹³C-labeled glucose, the contribution of the hexosamine biosynthetic pathway to the cellular UDP-GlcNAc pool can be quantified. nih.gov
This approach, known as isotope-assisted metabolic flux analysis (iMFA), combines experimental labeling data with computational models of metabolic networks to calculate intracellular reaction rates (fluxes) that cannot be measured directly. mdpi.com iMFA has been used to clarify the metabolic flows responsible for glycosylation patterns in different cell types, helping to identify metabolic "bottlenecks" that might limit the synthesis of glycoproteins. nih.gov This method is particularly useful for understanding complex metabolic systems in mammalian cells where multiple pathways can converge. mdpi.com
Structural Biology Approaches for N-Acetylglucosamine-Binding Proteins
Understanding the function of N-Acetylglucosamine often requires detailed knowledge of its interactions with proteins, such as metabolic enzymes and lectins. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into these interactions.
X-ray crystallography has been instrumental in revealing the three-dimensional structures of numerous GlcNAc-related proteins. The crystal structure of N-acetylglucosaminyltransferase I (GnT I), a key enzyme in N-glycan processing, was solved with and without its substrate UDP-GlcNAc bound. nih.gov This provided critical insights into the residues involved in substrate binding and the catalytic mechanism, revealing that substrate binding induces the structuring of a 13-residue loop, which explains the enzyme's ordered kinetic mechanism. nih.gov Similarly, the structure of a novel N-acetyl glucosamine binding chi-lectin (TCLL) from tamarind seeds was determined in complex with GlcNAc, identifying two distinct surface binding sites separate from the inactive ancestral chitinase (B1577495) active site. nih.gov X-ray powder diffraction has also been used to investigate the binding of a series of GlcNAc oligosaccharides to lysozyme (B549824), revealing how the binding mode depends on the length of the sugar chain. nih.gov
NMR spectroscopy is a powerful complementary technique for studying protein-ligand interactions in solution. It is particularly useful for analyzing the specificity and dynamics of these interactions. rsc.org Methods like Chemical Shift Perturbation (CSP) are used to map the binding site on a protein by monitoring changes in the chemical shifts of backbone amide protons upon titration with GlcNAc or a GlcNAc-containing ligand. nih.gov Other NMR techniques, such as Saturation Transfer Difference (STD) and Transferred Nuclear Overhauser Effect (trNOE), can provide information about which parts of the ligand are in close contact with the protein. nih.gov
Table 3: Structural Studies of GlcNAc-Binding Proteins
| Protein | Organism | Method | Key Finding | Reference |
|---|---|---|---|---|
| N-acetylglucosaminyltransferase I (GnT I) | Rabbit | X-ray Crystallography | Identified critical residues for substrate binding and catalysis; revealed a conformational change upon binding UDP-GlcNAc. | nih.gov |
| Tamarind Chitinase-like Lectin (TCLL) | Tamarindus indica | X-ray Crystallography | Revealed two distinct GlcNAc binding sites on the protein surface, different from the canonical chitin-binding cleft. | nih.gov |
| Hen Egg-White Lysozyme (HEWL) | Chicken | X-ray Powder Diffraction | Binding modes for GlcNAc oligosaccharides (NAG₂-NAG₆) were determined, showing dependence on ligand length. | nih.gov |
| GbpA (N-acetyl glucosamine binding protein A) | Vibrio cholerae | Small-Angle Neutron Scattering (SANS) | Characterized the structure of the protein bound to its insoluble chitin (B13524) substrate, showing it spreads on chitin fibers. | biorxiv.org |
| Glycosaminoglycan-binding proteins | Various | NMR Spectroscopy | Techniques like CSP, STD, and trNOE are used to identify binding sites and characterize the dynamics of the interaction in solution. | nih.gov |
Glycomic and Glycoproteomic Techniques for N-Acetylglucosamine-Containing Molecules
Glycomics and glycoproteomics focus on the system-wide analysis of glycans and glycoproteins, respectively. A major focus in this area is the study of O-GlcNAcylation, a dynamic post-translational modification where a single N-Acetylglucosamine is attached to serine or threonine residues of intracellular proteins. frontiersin.org
Detecting and mapping O-GlcNAc sites is challenging due to the modification's low stoichiometry, its dynamic nature, and the labile nature of the O-glycosidic bond during analysis by mass spectrometry. frontiersin.orgfrontiersin.orgresearchgate.net To overcome these challenges, a variety of enrichment and analytical strategies have been developed.
Enrichment Techniques:
Lectin Affinity Chromatography: Lectins that recognize terminal GlcNAc residues, such as Wheat Germ Agglutinin (WGA), can be used to enrich for O-GlcNAcylated proteins or peptides. However, specificity can be an issue, as WGA also binds to sialic acid. d-nb.info
Antibody-Based Enrichment: The development of monoclonal antibodies that specifically recognize the O-GlcNAc modification allows for the immunoprecipitation of O-GlcNAcylated proteins from complex cell lysates. d-nb.info
Chemoenzymatic Labeling: This is a highly specific and versatile method. It typically involves using a mutant form of galactosyltransferase (Y289L GalT) to transfer a galactose analog bearing a chemically reactive group, such as an azide (B81097) (GalNAz), onto O-GlcNAc moieties. frontiersin.orgnih.gov This bioorthogonal chemical handle can then be reacted with a probe containing a complementary functional group (e.g., an alkyne-biotin probe) via "click chemistry." frontiersin.orgnih.gov This allows for the robust enrichment of O-GlcNAcylated proteins or peptides for subsequent analysis.
Analytical Techniques: Following enrichment, mass spectrometry (MS) is the primary tool for identifying the modified proteins and mapping the exact sites of modification. Because the O-GlcNAc modification is easily lost during the conventional fragmentation method of collision-induced dissociation (CID), alternative fragmentation techniques are preferred. researchgate.net Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are "gentler" methods that tend to preserve the labile modification, allowing for unambiguous site localization. researchgate.net Combining these enrichment and analytical techniques with quantitative proteomic strategies enables researchers to profile the dynamics of protein O-GlcNAcylation in response to various cellular stimuli or in different disease states. frontiersin.org
In Vitro and In Vivo Model Systems for N-Acetylglucosamine Research
The scientific investigation of N-Acetylglucosamine (GlcNAc) and its therapeutic potential relies on a variety of model systems, ranging from cultured cells to complex animal models. These systems are crucial for elucidating the molecular mechanisms underlying the effects of GlcNAc on cellular processes and disease states. This section details the prominent in vitro and in vivo models used in GlcNAc research, presenting key findings and data from these studies.
In Vitro Model Systems
In vitro models, primarily utilizing cell cultures, offer a controlled environment to study the direct effects of N-Acetylglucosamine on specific cell types and biological pathways.
Human Primary Chondrocytes:
Human primary chondrocytes are frequently used to model the conditions of osteoarthritis and to investigate the chondroprotective effects of various compounds. In studies of GlcNAc, these cells are often stimulated with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to mimic the inflammatory environment of an osteoarthritic joint.
Research has shown that N-Acetylglucosamine can counteract the inflammatory response in these cells. For instance, treatment with GlcNAc has been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in human articular chondrocytes stimulated with IL-1β. nih.gov Furthermore, GlcNAc has been observed to suppress the expression of other important inflammatory molecules, including cyclooxygenase-2 (COX-2) and IL-6. nih.gov
A nanoformulation of GlcNAc (GlcNAc NP) has demonstrated enhanced anti-inflammatory and chondroprotective effects compared to its native form. In human primary chondrocytes treated with TNF-α, GlcNAc NP was effective at much lower concentrations in reducing the secretion of pro-inflammatory mediators IL-6 and IL-8 and downregulating the production of metalloproteinase enzymes. nih.govresearchgate.netnih.gov Additionally, GlcNAc NP stimulated an increase in the synthesis of type II collagen, a critical component of cartilage. nih.govresearchgate.netnih.gov
Interactive Data Table: Effect of N-Acetylglucosamine on Inflammatory Markers in Human Chondrocytes
| Cell Model | Inducing Agent | Compound | Key Findings | Reference |
| Human Articular Chondrocytes | IL-1β | N-Acetylglucosamine | Inhibition of NO, COX-2, and IL-6 production. | nih.gov |
| Human Primary Chondrocytes | TNF-α | N-Acetylglucosamine (Nanoform) | Decreased IL-6 and IL-8 secretion; downregulated metalloproteinase production; increased type II collagen synthesis. | nih.govresearchgate.netnih.gov |
Cell Lines in Viral and Myogenesis Research:
Various immortalized cell lines are employed to study the diverse biological activities of N-Acetylglucosamine.
A549 Cells: The human alveolar basal epithelial cell line, A549, is a common model for respiratory infections. Studies have used A549 cells to evaluate the antiviral properties of GlcNAc against viruses like Influenza A virus (H1N1) and Human adenovirus type 2. Research indicates that a nanoformulation of GlcNAc can inhibit the replication of both viruses in A549 cells. mdpi.com Moreover, this nanoformulation was shown to reduce the secretion of pro-inflammatory cytokines stimulated by the viral infections. mdpi.com
C2C12 Myoblasts: The C2C12 cell line, derived from mouse myoblasts, is a well-established model for studying myogenesis, the process of muscle cell formation. N-Acetylglucosamine has been shown to promote myogenesis in C2C12 cells. nih.govnih.gov This effect is enhanced by the presence of galectin-3, a protein that recognizes oligosaccharides synthesized from GlcNAc. nih.govnih.gov Single-cell tracking has revealed that GlcNAc, in conjunction with galectin-3, increases myoblast motility and promotes a coordinated cell flow that facilitates the fusion of myoblasts into myotubes. nih.gov
Glioblastoma Cell Lines (U87-MG and U251): Human glioblastoma cell lines such as U87-MG and U251 are used to investigate the role of GlcNAc and its related metabolic pathways in cancer. Nutrient deprivation studies in these cells have shown that autophagy, a cellular recycling process, regulates the expression of polysialic acid (PSA), a modification involving sialic acids derived from GlcNAc metabolism. frontiersin.org This suggests a link between GlcNAc availability, autophagy, and the malignant properties of glioblastoma cells.
Interactive Data Table: Research Findings of N-Acetylglucosamine in Various Cell Lines
| Cell Line | Research Focus | Key Findings | Reference |
| A549 | Antiviral Activity | Nano-GlcNAc inhibits H1N1 and adenovirus replication and reduces inflammatory cytokine secretion. | mdpi.com |
| C2C12 | Myogenesis | GlcNAc promotes myoblast fusion into myotubes, an effect enhanced by galectin-3. | nih.govnih.gov |
| U87-MG, U251 | Glioblastoma Biology | Autophagy regulates polysialic acid expression under nutrient deprivation, linking GlcNAc metabolism to cancer cell adaptation. | frontiersin.org |
In Vivo Model Systems
In vivo models, particularly in animals, are indispensable for understanding the systemic effects of N-Acetylglucosamine and its potential therapeutic efficacy in a whole-organism context.
Mouse Models of Rheumatoid Arthritis:
Mouse models that mimic the pathology of rheumatoid arthritis (RA) are crucial for testing anti-inflammatory therapies.
SKG/jcl Mice: This strain of mice spontaneously develops a chronic autoimmune arthritis that resembles human RA. In a study using SKG/jcl mice, dietary supplementation with N-Acetylglucosamine was found to suppress arthritis scores and histopathological scores to a similar extent as glucosamine hydrochloride. nih.gov Interestingly, the study suggested that GlcNAc and glucosamine hydrochloride may have different mechanisms of action, as GlcNAc treatment led to a significant increase in the serum levels of the anti-inflammatory cytokine IL-10 and the regulatory cytokines TGF-β1 and IL-2. nih.gov
mdx Mice: The mdx mouse is a model for Duchenne muscular dystrophy (DMD), which also involves inflammatory processes. In this model, treatment with N-Acetylglucosamine has been shown to increase muscle-force production, suggesting a therapeutic potential for mitigating the burden of DMD. researchgate.netnih.gov
Interactive Data Table: Effects of N-Acetylglucosamine in Mouse Models of Arthritis and Dystrophy
| Mouse Model | Condition | Key Findings | Reference |
| SKG/jcl | Rheumatoid Arthritis | Suppressed arthritis and histopathological scores; increased serum IL-10, TGF-β1, and IL-2. | nih.gov |
| mdx | Duchenne Muscular Dystrophy | Increased muscle-force production. | researchgate.netnih.gov |
Mouse Models of Sepsis:
Sepsis, a life-threatening condition caused by a dysregulated host response to infection, is often modeled in mice using the cecal ligation and puncture (CLP) procedure.
Studies have investigated the effects of glucosamine (GlcN), a related compound to GlcNAc, in CLP-induced sepsis models. Pretreatment with glucosamine has been shown to significantly improve survival rates in septic mice. nih.gov For example, one study reported that glucosamine pretreatment increased the 12-day survival rate from 11% in the untreated sepsis group to 55%. nih.gov This protective effect is associated with the attenuation of septic lung injury and systemic inflammation. nih.gov Glucosamine has also been found to suppress the activation of key inflammatory signaling pathways, such as MAPK and NF-κB, in the lung tissue of septic mice. nih.gov
Interactive Data Table: N-Acetylglucosamine and Related Compounds in Sepsis Mouse Models
| Model | Compound | Key Findings | Reference |
| CLP-induced sepsis mouse model | Glucosamine | Improved 12-day survival rate from 11% to 55%; attenuated lung injury and systemic inflammation; suppressed MAPK and NF-κB activation. | nih.gov |
Organoid Model Systems
Organoids, three-dimensional (3D) cell cultures that mimic the structure and function of organs, are emerging as powerful tools for disease modeling and drug screening.
Glioblastoma Organoids:
Patient-derived glioblastoma organoids (GBOs) are being developed as a preclinical model to study the biology of this aggressive brain tumor and to test personalized therapeutic strategies. nih.gov While direct studies on the effects of N-Acetylglucosamine on patient-derived glioblastoma organoids and autophagy are still in early stages, research on 2D glioblastoma cell lines and related pathways provides a strong rationale for their use.
Studies have shown that O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of O-GlcNAc to proteins, plays a role in glioblastoma cell survival, invasion, and inflammation. nih.govnih.gov Inhibition of OGT has been found to reduce glioblastoma cell proliferation, migration, and invasion. nih.govnih.gov Furthermore, as mentioned earlier, autophagy is a key process in glioblastoma cells that is influenced by nutrient availability and is linked to the metabolism of GlcNAc derivatives. frontiersin.org Therefore, glioblastoma organoids represent a promising model system to further investigate the interplay between N-Acetylglucosamine, O-GlcNAcylation, autophagy, and tumor progression in a more physiologically relevant 3D context.
Future Directions in N Acetylglucosamine Research
Elucidating Novel N-Acetylglucosamine Metabolic Pathways and Enzymes
While the core metabolic pathways of GlcNAc are well-established, ongoing research continues to uncover novel enzymatic reactions and metabolic routes. A significant area of future investigation involves identifying and characterizing these new pathways, which could reveal alternative mechanisms of GlcNAc utilization and function in different organisms.
A recent discovery in the bacterium Streptomyces has unveiled a novel pathway in aminosugar metabolism that governs GlcNAc sensing. biorxiv.org This pathway involves the conversion of N-acetylglucosamine-6-phosphate (GlcNAc-6P) into a toxic metabolite through two newly identified enzyme functions. biorxiv.org The enzyme NagS was found to act as an N-acetylglucosamine-6-phosphate dehydratase, an activity that has not been previously described. biorxiv.org Subsequently, the enzyme N-acetylglucosamine-6-P deacetylase (NagA) exhibits a promiscuous activity by deacetylating the product of NagS to form a cytotoxic compound. biorxiv.org This discovery highlights that even well-studied enzymes can possess unexpected functions within novel metabolic contexts.
Another area of exploration is the conjugation of xenobiotics (foreign chemicals) with GlcNAc. The UDP glycosyltransferase (UGT) UGT3A1 has been identified as an enzyme that catalyzes the transfer of GlcNAc from UDP-N-acetylglucosamine to various compounds, including bile acids and steroids. researchgate.net This represents a detoxification pathway that is distinct from the more common glucuronidation. researchgate.net Future research will likely focus on identifying more enzymes in this class and understanding the full scope of substrates they can modify, which has implications for pharmacology and toxicology.
Metabolic engineering efforts are also contributing to the discovery and design of novel GlcNAc pathways. For instance, researchers have successfully engineered new pathways in E. coli for the production of GlcNAc by overexpressing specific enzymes and blocking competing metabolic routes. biotechresources.comnih.gov These studies not only provide platforms for industrial production but also deepen our understanding of metabolic flux and control. biotechresources.com
Table 1: Examples of Recently Characterized Enzymes in Novel GlcNAc Metabolism
| Enzyme | Organism | Novel Function/Pathway | Significance |
|---|---|---|---|
| NagS | Streptomyces | N-acetylglucosamine-6-phosphate dehydratase activity. biorxiv.org | Identifies a previously unknown enzymatic reaction in GlcNAc sensing and toxicity. biorxiv.org |
| NagA (promiscuous activity) | Streptomyces | Deacetylates the product of the NagS reaction, contributing to a toxic metabolite. biorxiv.org | Reveals unexpected promiscuous functionality for a known enzyme in a new pathway. biorxiv.org |
| UGT3A1 | Human | Catalyzes the conjugation of xenobiotics with GlcNAc from UDP-GlcNAc. researchgate.net | Highlights a novel role for GlcNAc in detoxification pathways. researchgate.net |
| EndoE | Enterococcus faecalis | Required for growth on chitobiose (a GlcNAc dimer) and its conversion to GlcNAc. asm.org | Elucidates the machinery for breaking down GlcNAc-containing substrates in a pathogenic bacterium. asm.org |
Deeper Understanding of N-Acetylglucosamine Regulatory Networks
GlcNAc metabolism and signaling are tightly regulated by complex networks of transcription factors and regulatory proteins. A key future direction is to map these networks comprehensively to understand how cells sense GlcNAc availability and coordinate its use with other metabolic and cellular processes.
In Streptomyces, the N-acetylglucosamine-responsive regulator DasR is a central player. plos.orgnih.gov Research has shown that DasR's activity is modulated by aminosugar phosphates and that it acts as a master regulator, controlling development and antibiotic production. biorxiv.org Significantly, DasR directly controls the expression of another key regulator, the iron-dependent regulator DmdR1, thereby linking amino sugar metabolism to metal homeostasis. plos.orgnih.gov This discovery opens up new avenues for investigating the crosstalk between different metabolic pathways.
In other bacteria, such as Bacillus subtilis and Streptococcus mutans, the transcriptional regulator NagR governs the expression of genes essential for amino sugar metabolism, including nagA and nagB. asm.org Understanding how these regulators function is crucial, as they ensure that the cell can efficiently switch between synthesizing and catabolizing GlcNAc based on nutrient availability. asm.org
Future research will leverage systems biology approaches, combining transcriptomics, proteomics, and metabolomics with computational modeling to build comprehensive models of these regulatory networks. This will not only illuminate fundamental biological control mechanisms but also provide targets for metabolic engineering. For example, engineering transcription factors has been shown to be a powerful strategy for improving the microbial production of GlcNAc. nih.gov
Table 2: Key Transcriptional Regulators in N-Acetylglucosamine Networks
| Regulator | Organism(s) | Function | Regulated Genes/Pathways |
|---|---|---|---|
| DasR | Streptomyces | Global nutrient-sensory regulator responsive to GlcNAc availability. biorxiv.orgplos.org | Controls development, antibiotic production, and the iron regulator DmdR1. plos.orgnih.gov |
| NagR | Bacillus subtilis, Streptococcus mutans | Represses genes for GlcNAc catabolism in the absence of GlcNAc. asm.org | Directly regulates nagA (GlcNAc-6-P deacetylase) and nagB (glucosamine-6-P deaminase). asm.org |
| Ngs1 | Candida albicans | Proposed to bind GlcNAc and, with Rep1, activate catabolic genes. mdpi.com | Regulates GlcNAc catabolic genes. mdpi.com |
| RamA | Corynebacterium glutamicum | Transcription factor whose overexpression can promote GlcNAc synthesis. nih.gov | Affects central carbon/nitrogen metabolism. nih.gov |
Exploration of N-Acetylglucosamine's Role in Emerging Biological Processes
Beyond its established structural roles in chitin (B13524) and peptidoglycan, GlcNAc is emerging as a critical signaling molecule involved in a wide array of biological processes. nih.govresearchgate.net Future research will continue to uncover these new functions, particularly in host-pathogen interactions, cellular regulation, and human disease.
One of the most dynamic areas of research is the role of GlcNAc in regulating the virulence of pathogenic microbes. In the human fungal pathogen Candida albicans, GlcNAc is a potent inducer of the switch from a budding yeast form to a filamentous hyphal form, a key step in pathogenesis. mdpi.com It also stimulates the expression of virulence genes. mdpi.com Similarly, in pathogenic E. coli, GlcNAc influences the expression of factors that promote biofilm formation. nih.gov Understanding these signaling pathways could lead to new anti-infective strategies.
Inside animal cells, the post-translational modification of proteins with a single GlcNAc molecule (O-GlcNAcylation) is a major regulatory mechanism. researchgate.net This dynamic and reversible modification, controlled by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), affects numerous intracellular proteins, including transcription factors like p53 and NFκB. nih.govresearchgate.net O-GlcNAcylation is involved in signal transduction, chromatin remodeling, and cell survival, and its dysregulation is linked to diseases like cancer and diabetes. researchgate.net Future work will aim to identify the full "O-GlcNAc-ome" and understand how specific modifications regulate protein function and cellular fate.
A particularly exciting and emerging area is the potential role of GlcNAc in neurobiology. A recent clinical trial investigating GlcNAc in multiple sclerosis (MS) patients found that it reduced markers of inflammation and neurodegeneration. uci.edufuturity.org Furthermore, a sustained reduction in neurological disability was observed in a subset of patients. uci.edufuturity.org While these findings are preliminary and require further validation in larger, blinded studies, they suggest a novel therapeutic potential for GlcNAc in promoting myelin repair or reducing chronic neuroinflammation. futurity.org
Development of Advanced Research Tools for N-Acetylglucosamine Glycobiology
Progress in understanding the complex roles of GlcNAc is critically dependent on the development of new and improved research tools. The field of glycobiology is experiencing a renaissance in accessibility, thanks to innovations in analytical and chemical biology techniques. nih.gov
Glycan Microarrays: These platforms, which feature a collection of different glycan structures spotted onto a surface, allow for high-throughput screening of glycan-binding proteins, antibodies, and even whole cells. nih.gov This technology is invaluable for deciphering the specificity of lectins and identifying novel carbohydrate-protein interactions.
Mass Spectrometry (MS): Advanced MS techniques are the cornerstone of modern glycomics and glycoproteomics. nih.gov Liquid chromatography coupled with MS (LC-MS) allows for the detailed structural characterization and sequencing of complex glycans released from proteins. nih.gov While challenges remain in distinguishing between isomers, ongoing improvements in instrumentation and data analysis are pushing the boundaries of what can be detected and identified. mdpi.com
Chemical and Bioorthogonal Tools: Chemical biology has provided powerful tools for studying glycosylation in living systems. Bioorthogonal sugar analogs, such as those containing azide (B81097) or alkyne groups (e.g., GlcNAz), can be metabolically incorporated into cellular glycans. acs.org These tagged sugars can then be visualized via microscopy or identified using proteomics, allowing researchers to track glycosylation events in real-time. Recent efforts focus on engineering enzyme-substrate pairs to achieve highly specific labeling of the products of a single glycosyltransferase, such as MGAT5. acs.org
Computational and Genomic Tools: The integration of genome mining with transcriptional regulatory network analysis is a powerful strategy for discovering novel gene functions. plos.orgnih.gov By combining predictions of transcription factor binding sites with gene co-expression data, researchers can link biosynthetic gene clusters to specific functions, as demonstrated by the discovery of a new locus involved in siderophore biosynthesis that is regulated by the GlcNAc-sensing network. plos.org
Table 3: Advanced Tools in N-Acetylglucosamine Research
| Tool/Technique | Principle | Application in GlcNAc Research |
|---|---|---|
| Glycan Microarrays | Immobilized glycans are probed with fluorescently labeled proteins or cells to detect binding. nih.gov | Characterizing the binding specificity of GlcNAc-binding proteins (lectins); identifying cellular receptors for GlcNAc-containing structures. nih.gov |
| Mass Spectrometry (LC-MS/MS) | Separates and fragments glycans or glycopeptides to determine their mass and sequence. nih.gov | Definitive structural analysis of N- and O-linked glycans containing GlcNAc; identifying sites of O-GlcNAcylation. nih.gov |
| Bioorthogonal Reporters (e.g., GlcNAz) | A modified GlcNAc analog is fed to cells and incorporated into glycans, then detected with a fluorescent probe. acs.org | Visualizing and identifying newly synthesized glycoproteins; tracking glycan dynamics in living cells. acs.org |
| Genome Mining & Network Analysis | Computational algorithms predict gene function based on sequence homology and co-regulation with known genes. plos.orgnih.gov | Discovering novel enzymes and pathways in GlcNAc metabolism; mapping regulatory networks like the DasR regulon. plos.org |
Q & A
How can researchers accurately identify and quantify N-Acetylglucosamine in complex biological samples?
Basic Research Question
GlcNAc detection requires specialized analytical methods due to its structural similarity to other monosaccharides. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for separation and quantification. For example, Creative Proteomics employs reversed-phase HPLC with charged aerosol detection (CAD) or MS to analyze GlcNAc derivatives in lipid and carbohydrate metabolism studies . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for distinguishing GlcNAc from isomers like galactosamine, leveraging unique fragmentation patterns . Pre-column derivatization (e.g., with 2-aminobenzamide) enhances sensitivity for low-abundance glycans.
What are the primary biological functions of N-Acetylglucosamine in eukaryotic cells?
Basic Research Question
GlcNAc serves as a structural component of chitin (in fungi and arthropods), hyaluronic acid , and glycoproteins (e.g., mucins) . In intracellular signaling, it dynamically modifies proteins via O-GlcNAcylation , a post-translational modification (PTM) that competes with phosphorylation at Ser/Thr residues. This regulates transcription (e.g., NF-κB), stress responses, and insulin signaling . Experimental validation involves O-GlcNAc-specific antibodies (e.g., CTD110.6) or click chemistry for labeling .
How does O-GlcNAc modification interplay with phosphorylation in regulating protein function?
Advanced Research Question
O-GlcNAcylation and phosphorylation often occupy overlapping sites, creating a "yin-yang" regulatory mechanism. For instance, hyperglycemia increases O-GlcNAc transferase (OGT) activity, modifying endothelial nitric oxide synthase (eNOS) at Ser1177, which reduces phosphorylation and impairs nitric oxide production . To study this interplay:
- Use site-directed mutagenesis to create phosphorylation-deficient mutants.
- Apply Fourier-transform ion cyclotron resonance (FT-ICR) MS for high-resolution mapping of PTM sites .
- Quantify modifications via metabolic labeling with azide-tagged GlcNAc analogs .
What strategies enhance microbial production of N-Acetylglucosamine derivatives?
Advanced Research Question
Metabolic engineering in E. coli or Bacillus subtilis involves:
- Overexpression of GlcNAc-6-phosphate synthase (GlmS) to bypass feedback inhibition .
- Knockout of catabolic genes (e.g., nagA, nagB) to prevent GlcNAc degradation.
- Cofactor balancing (NAD+/NADH) to optimize flux through the hexosamine pathway . Recent studies achieved 120 g/L GlcNAc titers using adaptive laboratory evolution .
How does hyperglycemia-induced O-GlcNAcylation affect endothelial nitric oxide synthase activity in diabetes?
Advanced Research Question
In diabetic models, hyperglycemia increases mitochondrial superoxide, activating the hexosamine pathway and elevating O-GlcNAcylation. This modifies eNOS at Ser1177, reducing Akt-mediated phosphorylation and NO bioavailability . Key methods:
- Antisense knockdown of GFAT (rate-limiting hexosamine enzyme) to reverse modifications.
- UCP-1 overexpression to mitigate superoxide and restore eNOS activity.
- Immunoblotting with O-GlcNAc-specific antibodies (RL2, CTD110.6) .
How can researchers resolve contradictory data in glycoproteomics studies involving GlcNAc?
Advanced Research Question
Contradictions arise from glycan heterogeneity or ion suppression in MS. Solutions include:
- Orthogonal fragmentation techniques : Pair higher-energy collision dissociation (HCD) for glycan-specific ions (m/z 204.08 for GlcNAc) with electron-transfer dissociation (ETD) for peptide sequencing .
- Isotopic labeling (e.g., SILAC) to quantify site-specific occupancy.
- ZIC-HILIC chromatography to separate glycopeptides before MS .
What enzymatic pathways are involved in GlcNAc catabolism in pathogens like Streptococcus pneumoniae?
Basic Research Question
S. pneumoniae utilizes GlcNAc via the nagA-nagB pathway :
- NagA deacetylates GlcNAc-6-phosphate to glucosamine-6-phosphate.
- NagB deaminates it to fructose-6-phosphate, entering glycolysis . Transcriptome profiling on mucin shows upregulation of nagA/B and galactose kinases, with mutants in these pathways showing attenuated virulence in murine colonization models .
What evidence supports GlcNAc's role in promoting myelin repair in multiple sclerosis?
Advanced Research Question
GlcNAc supplementation in murine models increases oligodendrocyte precursor cell (OPC) differentiation and remyelination. Mechanistic studies show:
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